molecular formula C11H19N3 B12080868 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Cat. No.: B12080868
M. Wt: 193.29 g/mol
InChI Key: RWGPIRHSBIUUHU-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(2-cyclohexylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7,12H2

InChI Key

RWGPIRHSBIUUHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Executive Summary

The 1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and synthetic tractability. This guide provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. The synthetic strategy is a robust two-step process commencing with the regioselective N-alkylation of 4-nitro-1H-pyrazole, followed by a high-efficiency catalytic hydrogenation to yield the target amine. This document delineates the causal factors behind experimental choices, provides detailed step-by-step protocols, and offers insights into process optimization and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Pyrazol-4-amine Core

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The specific arrangement of nitrogen atoms in the pyrazole ring allows for a range of non-covalent interactions, including hydrogen bonding and metal coordination, making it an ideal pharmacophore. The 4-amino substituted pyrazole, in particular, serves as a critical intermediate for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolo[4,3-b]pyridines.[2] The title compound, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, combines this valuable core with a lipophilic cyclohexylethyl side chain, a common moiety used to enhance binding affinity and modulate pharmacokinetic properties in drug candidates.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is designed for efficiency and scalability, employing a two-step linear sequence. The retrosynthetic analysis reveals a logical disconnection strategy that relies on commercially available or readily accessible starting materials.

Retrosynthetic Pathway

The primary disconnection occurs at the C-N bond of the amine, pointing to a nitro group as a robust and reliable precursor. A second disconnection at the N-C bond of the pyrazole ring identifies 4-nitro-1H-pyrazole and a suitable cyclohexylethyl electrophile as the key starting materials.

G Target 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Intermediate 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole Target->Intermediate C-N Bond Formation (Nitro Reduction) Start_Pyrazole 4-Nitro-1H-pyrazole Intermediate->Start_Pyrazole N-C Bond Formation (N-Alkylation) Start_Alkyl 1-bromo-2-cyclohexylethane Intermediate->Start_Alkyl

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis involves two distinct chemical transformations: N-alkylation and nitro group reduction.

Step 1: Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole

This step involves the covalent attachment of the cyclohexylethyl side chain to the pyrazole core.

3.1.1 Mechanistic Considerations & Regioselectivity

The N-alkylation of unsymmetrical pyrazoles is a well-known challenge in synthetic chemistry, as it can produce a mixture of N1 and N2 regioisomers.[3] Tautomerization of the pyrazole ring renders both nitrogen atoms nucleophilic. However, the regiochemical outcome is influenced by several factors:

  • Steric Hindrance: The presence of substituents on the pyrazole ring can sterically direct the incoming electrophile to the less hindered nitrogen atom.

  • Electronic Effects: Electron-withdrawing groups, such as the nitro group at the C4 position, can influence the electron density at each nitrogen, affecting their relative nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2 product ratio.

For 4-substituted pyrazoles, alkylation generally favors the N1 position, a preference that can be enhanced under specific conditions. Recent studies have demonstrated that catalyst-free Michael additions or carefully controlled SN2 reactions can achieve excellent N1 selectivity.[4] Our protocol utilizes a strong base to deprotonate the pyrazole, forming the pyrazolate anion, which then acts as the nucleophile.

3.1.2 Detailed Experimental Protocol

  • Reagent Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitro-1H-pyrazole (5.65 g, 50 mmol, 1.0 eq.).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10 minutes.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.20 g, 55 mmol, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add 1-bromo-2-cyclohexylethane (10.4 g, 55 mmol, 1.1 eq.) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane gradient) to afford 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole as a pale yellow oil.

Step 2: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

This final step transforms the electron-withdrawing nitro group into the desired amine functionality.

3.2.1 Rationale for Method Selection

Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups due to its high efficiency, clean conversion, and mild reaction conditions.[5][6] The process typically results in high yields with minimal byproduct formation, and the workup procedure is straightforward, involving simple filtration to remove the catalyst.[6]

3.2.2 Detailed Experimental Protocol

  • Reactor Setup: To a 250 mL Parr hydrogenation bottle, add a solution of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole (6.70 g, 30 mmol, 1.0 eq.) in methanol (100 mL).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 50% wet, ~0.7 g) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Seal the reaction vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the vessel with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as an off-white solid.

Process Summary and Data

The overall workflow is designed for a logical and efficient progression from starting materials to the final product.

Overall Experimental Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction A1 Reactants Mixing (4-Nitro-1H-pyrazole, NaH) A2 Alkylation with 1-bromo-2-cyclohexylethane A1->A2 A3 Aqueous Workup & Extraction A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Catalytic Hydrogenation (Pd/C, H2) A4->B1 Intermediate B2 Catalyst Filtration B1->B2 B3 Solvent Removal B2->B3 B4 Final Product (Purification if needed) B3->B4

Caption: High-level experimental workflow diagram.

Quantitative Data Summary

StepCompound NameStarting Mass (g)Molar Eq.Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
11-(2-cyclohexylethyl)-4-nitro-1H-pyrazole5.651.011.16~9.5~85%>95%
21-(2-cyclohexylethyl)-1H-pyrazol-4-amine6.701.05.80~5.4~93%>98%

Safety Considerations

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and in an anhydrous solvent.

  • 1-bromo-2-cyclohexylethane: A lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a specialized apparatus (e.g., Parr hydrogenator) behind a blast shield. Ensure proper grounding to prevent static discharge. The palladium catalyst is pyrophoric upon drying and should be handled while wet.

Conclusion

This guide details an efficient and reliable two-step synthesis for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. The protocol addresses the critical challenge of regioselective N-alkylation and employs a standard, high-yield reduction method to furnish the target amine. The methodologies and insights provided herein are robust, scalable, and grounded in established chemical principles, offering a solid foundation for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

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Sources

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of the novel compound, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. We present a robust and plausible two-step synthetic pathway commencing from 4-nitropyrazole, complete with detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, we explore its potential as a targeted therapeutic agent by proposing a framework for its biological evaluation. The 4-aminopyrazole moiety is a well-established pharmacophore in the design of protein kinase inhibitors, a critical class of drugs in oncology and immunology.[4][5][6] This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical methodologies for investigating this promising compound.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug discovery.[7][8] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a bioisostere for various aromatic systems, often improving physicochemical properties and target affinity.[9] Of particular interest is the 4-aminopyrazole substitution pattern, which is a key structural motif in a multitude of potent and selective kinase inhibitors.[4][10] Compounds bearing this scaffold have shown significant activity against targets such as Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and others implicated in cancer and inflammatory diseases.[5][10]

The title compound, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine , combines this critical 4-amino pharmacophore with an N1-substituted cyclohexylethyl group. This lipophilic side chain is expected to modulate the compound's solubility, cell permeability, and steric interactions within a target's binding pocket, potentially offering a unique pharmacological profile compared to previously studied analogues. This guide outlines a comprehensive approach to unlock the therapeutic potential of this novel chemical entity.

Proposed Synthetic Route and Characterization

A logical and efficient synthetic strategy is paramount for producing the target compound with high purity and yield. We propose a two-step sequence involving N-alkylation of a commercially available starting material followed by nitro group reduction. This approach is well-documented for analogous structures.[11][12][13]

Synthetic_Pathway Start 4-Nitropyrazole Intermediate 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole Start->Intermediate (2-bromoethyl)cyclohexane, K₂CO₃, DMF, 80°C Final 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Intermediate->Final H₂ (1 atm), Pd/C (10 mol%), Methanol, RT

Caption: Proposed two-step synthesis of the title compound.

Step 1: N1-Alkylation of 4-Nitropyrazole

The first step involves the selective alkylation of the pyrazole ring's N1 position. Using 4-nitropyrazole as the substrate simplifies the reaction, as its symmetry precludes the formation of N1/N2 regioisomers that can complicate the alkylation of unsymmetrically substituted pyrazoles.[14][15] The reaction with (2-bromoethyl)cyclohexane in the presence of a mild base like potassium carbonate and a polar aprotic solvent such as DMF is a standard and effective method.[14][16]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the 4-nitro group to the target 4-amino functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice, prized for its high efficiency and clean reaction profile, typically yielding the product with minimal side reactions.[13][17] This method is preferable to metal-acid reductions (e.g., SnCl2/HCl), which can require more rigorous purification.

Structural Confirmation and Purity Analysis

The identity and purity of the final compound must be rigorously confirmed. A combination of standard analytical techniques is essential for unambiguous characterization.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the covalent structure, showing characteristic shifts for the pyrazole ring protons, the cyclohexyl and ethyl protons, and the appearance of the amino group signal.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition by providing a highly accurate molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, ensuring it is suitable for biological testing.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of a novel compound is crucial for predicting its behavior in biological systems. The following properties for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine have been calculated in silico.

PropertyPredicted ValueSignificance
Molecular Weight 207.31 g/mol Adheres to Lipinski's Rule of Five (<500 Da) for drug-likeness.
cLogP 2.15Indicates good lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 1 (the -NH₂ group)The primary amine is a key interaction point for biological targets.[9]
Hydrogen Bond Acceptors 2 (the pyrazole nitrogens)The N2 nitrogen is a strong H-bond acceptor, crucial for kinase hinge binding.[9]
Topological Polar Surface Area (TPSA) 41.9 ŲSuggests good oral bioavailability potential.

Proposed Biological Evaluation: Targeting Protein Kinases

The 4-aminopyrazole scaffold is a validated pharmacophore for ATP-competitive kinase inhibition.[1][7][22] Therefore, a logical first step in the biological evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is to screen it against a panel of protein kinases, particularly those implicated in immunology and oncology, such as the Janus kinase (JAK) family.[5]

Kinase_Inhibition_Mechanism cluster_0 Kinase ATP-Binding Pocket ATP_Node ATP Hinge Hinge Region ATP_Node->Hinge Binds & Phosphorylates Substrate Inhibitor_Node Pyrazole Inhibitor Inhibitor_Node->Hinge Competitively Blocks ATP Binding

Caption: Conceptual model of ATP-competitive kinase inhibition.

An in vitro kinase inhibition assay is the gold standard for determining a compound's potency, measured as the half-maximal inhibitory concentration (IC₅₀). Modern assays often rely on fluorescence or luminescence readouts to quantify kinase activity.[23][24]

Screening_Workflow A Prepare Serial Dilution of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine B Dispense into 384-well plate (includes positive/negative controls) A->B C Add Kinase Enzyme (e.g., recombinant JAK2) B->C D Initiate Reaction with Substrate + ATP Mixture C->D E Incubate at RT (e.g., 60 minutes) D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence Signal on Plate Reader F->G H Data Analysis: Plot Dose-Response Curve, Calculate IC₅₀ G->H

Caption: Experimental workflow for IC₅₀ determination via kinase assay.

A potent IC₅₀ value (typically in the nanomolar range) would validate the compound as a kinase inhibitor and serve as a launchpad for further investigation, including selectivity profiling against other kinases and subsequent cell-based assays.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

A. Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole (Intermediate)

  • Rationale: This step introduces the N1-substituent. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole nitrogen without causing unwanted side reactions, and DMF is an excellent solvent for this type of Sₙ2 reaction.[14]

  • To a dry 250 mL round-bottom flask under an argon atmosphere, add 4-nitropyrazole (5.65 g, 50 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (10.35 g, 75 mmol, 1.5 eq).

  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension for 15 minutes at room temperature.

  • Add (2-bromoethyl)cyclohexane (10.5 g, 55 mmol, 1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into 500 mL of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the intermediate as a pale yellow oil.

B. Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (Final Product)

  • Rationale: Catalytic hydrogenation is a clean and high-yielding method for reducing aromatic nitro groups.[13] Methanol is a suitable solvent, and the reaction proceeds efficiently under atmospheric pressure of hydrogen.

  • To a 250 mL hydrogenation flask, add the intermediate, 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole (assuming ~45 mmol from the previous step).

  • Add 120 mL of methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%). The flask should be under an inert atmosphere (argon or nitrogen).

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon (3 times).

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate in vacuo to yield the crude product.

  • If necessary, purify by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a solid or viscous oil.

Protocol 2: Characterization of Final Product
  • NMR Spectroscopy: Dissolve ~10 mg of the final product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[25]

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
  • Rationale: This protocol outlines a generic, non-radioactive method for determining IC₅₀ values. The principle is to measure the amount of ATP consumed (or ADP produced), which is inversely proportional to the inhibitory activity of the test compound.[23][26]

  • Compound Plating: Prepare a serial dilution of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in 100% DMSO, typically starting from 10 mM. In a 384-well assay plate, dispense a small volume (e.g., 50 nL) of each concentration into triplicate wells. Include DMSO-only wells for "no inhibition" controls.

  • Kinase Addition: Prepare a solution of the recombinant kinase (e.g., JAK2) in kinase assay buffer. Add this solution to all wells of the plate.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP (at its Kₘ concentration for the specific kinase) in assay buffer. Add this solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent, which stops the kinase reaction and depletes remaining ATP). Incubate as per the manufacturer's instructions.

  • Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP, fueling a luciferase/luciferin reaction to generate a luminescent signal proportional to ADP produced.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data (0% activity for no enzyme control, 100% activity for DMSO-only control). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC₅₀ value.

Future Directions

Should 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine demonstrate potent kinase inhibitory activity, the logical next steps would involve comprehensive selectivity profiling across a broad kinase panel to assess off-target effects. Promising candidates would then advance to cell-based assays to evaluate their ability to inhibit signaling pathways in relevant cancer or immune cell lines, followed by pharmacokinetic and in vivo efficacy studies.

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  • ResearchGate (n.d.). Biologically active 4‐aminopyrazole derivatives. ResearchGate. Available at: [Link]

  • ChEMBL (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Available at: [Link]

  • Zhou, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Google Patents (n.d.). US5705656A - N-alkylation method of pyrazole. Google Patents.
  • ResearchGate (n.d.). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. Available at: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Petzer, J. P., & Petzer, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Peng, C., et al. (2022). NMR Characterization of RNA Small Molecule Interactions. PMC. Available at: [Link]

  • La Trobe University (n.d.). Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]

  • Springer Nature (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Available at: [Link]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (n.d.). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. Arkivoc. Available at: [Link]

  • Van der Pijl, F., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

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1-(2-cyclohexylethyl)-1H-pyrazol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Executive Summary: This document provides a comprehensive technical overview of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest to the fields of medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from structurally analogous compounds and established principles of pyrazole chemistry to provide a robust profile. The guide covers physicochemical properties, a detailed proposed synthetic route, methodologies for characterization, and a discussion of the compound's potential applications based on the well-documented biological activities of the 4-aminopyrazole scaffold. This document is intended for researchers, chemists, and professionals in pharmaceutical development.

Molecular Profile and Physicochemical Properties

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine belongs to the class of N-substituted aminopyrazoles. The core structure consists of a five-membered pyrazole ring, which is aromatic, substituted with an amino group at the C4 position and a cyclohexylethyl group at the N1 position. This combination of a flexible, lipophilic cyclohexylethyl side chain and a polar, hydrogen-bonding aminopyrazole core imparts a specific set of properties relevant to its interaction with biological targets.

Caption: Chemical structure of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

The physicochemical properties, including those calculated for the isomeric compound 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine, are summarized below. These values provide a close approximation for the target compound and are crucial for predicting its behavior in various experimental settings, such as solubility and membrane permeability.

PropertyValueSource
Molecular Formula C₁₁H₁₉N₃ChemScene[1]
Molecular Weight 193.29 g/mol ChemScene[1]
CAS Number 1342252-77-0 (for isomer 1-(2-Ethylcyclohexyl)-1H-pyrazol-4-amine)ChemScene[1]
Appearance Expected to be a solid or oilInferred from similar compounds[2]
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene[1]
LogP (calculated) 2.61ChemScene[1]
Hydrogen Bond Donors 1 (from -NH₂)ChemScene[1]
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -NH₂)ChemScene[1]
Rotatable Bonds 3Inferred from structure
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Proposed Synthesis and Purification Protocol

A practical, multi-step synthesis for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine can be designed based on established methodologies for constructing substituted pyrazoles.[3][4][5] The most logical approach involves the initial formation of a 4-nitropyrazole intermediate, followed by N-alkylation and subsequent reduction of the nitro group to the target amine.

Caption: Proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-pyrazole This well-established starting material can be synthesized from 1H-pyrazole.

  • Reaction Setup: To a cooled (0-5°C) flask containing concentrated sulfuric acid, add 1H-pyrazole portion-wise, ensuring the temperature remains below 10°C.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole This step introduces the specific N-substituent.[4]

  • Reaction Setup: In a flask containing a suitable solvent such as acetonitrile or DMF, dissolve 4-nitro-1H-pyrazole and a base (e.g., anhydrous potassium carbonate).

  • Alkylation: Add 1-bromo-2-cyclohexylethane (or the corresponding tosylate) to the mixture.

  • Heating: Heat the reaction mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material. The formation of two regioisomers (N1 and N2 alkylated) is possible, but the N1 isomer is typically the major product.

  • Work-up and Purification: After cooling, filter off the base. Remove the solvent under reduced pressure. The crude product can be purified using flash column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated isomer.

Step 3: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine The final step is the reduction of the nitro group to the amine.[4]

  • Reaction Setup: Dissolve the purified 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole from the previous step in a solvent like methanol or ethanol.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques. The expected data, based on the analysis of similar pyrazole derivatives, are summarized below.[6][7][8][9]

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.5-7.6 (s, 1H, pyrazole C5-H), δ 7.3-7.4 (s, 1H, pyrazole C3-H), δ 4.0-4.2 (t, 2H, N-CH₂-), δ 3.5-4.0 (br s, 2H, -NH₂), δ 1.6-1.9 (m, 2H, -CH₂-cyclohexyl), δ 0.9-1.8 (m, 11H, cyclohexyl protons).
¹³C NMR (CDCl₃, 100 MHz)δ 140-145 (pyrazole C5), δ 130-135 (pyrazole C3), δ 100-105 (pyrazole C4-NH₂), δ 50-55 (N-CH₂-), δ 35-40 (-CH₂-cyclohexyl), δ 30-35 (cyclohexyl CH), δ 25-30 (cyclohexyl CH₂).
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z = 194.1652.
FT-IR (KBr, cm⁻¹)3300-3450 (N-H stretch, amine), 2850-2950 (C-H stretch, aliphatic), 1580-1620 (N-H bend), 1500-1550 (C=N, C=C stretch, pyrazole ring).

Reactivity and Relevance in Drug Development

The 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine molecule possesses two primary sites for further chemical modification:

  • The C4-Amino Group: This primary amine is nucleophilic and can readily undergo reactions such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary or tertiary amines. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide variety of functional groups.

  • The Pyrazole Ring: While already substituted, the pyrazole ring can undergo further electrophilic substitution under harsh conditions, though this is less common than derivatization of the amino group.

The pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, biologically active compounds, including numerous FDA-approved drugs.[8][10] Derivatives of pyrazole have demonstrated a vast array of pharmacological activities.[11][12][13]

G Core 4-Aminopyrazole Scaffold Core Structure AntiCancer Anticancer Core:f1->AntiCancer AntiInflammatory Anti-inflammatory Core:f1->AntiInflammatory Antimicrobial Antimicrobial Core:f1->Antimicrobial Antiviral Antiviral Core:f1->Antiviral Analgesic Analgesic Core:f1->Analgesic Other CNS Disorders, Antidiabetic, etc. Core:f1->Other

Caption: Biological activities associated with the pyrazole scaffold.

The presence of the cyclohexylethyl group adds significant lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. Therefore, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine serves as an excellent starting point or library member for screening campaigns aimed at discovering new therapeutic agents. Its synthesis and derivatization are guided by well-understood, robust chemical principles, making it an accessible and valuable tool for drug development professionals.

References

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Available at: [Link]

  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem - NIH. Available at: [Link]

  • One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters - Arkivoc. Available at: [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available at: [Link]

  • 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) - PubChem. Available at: [Link]___

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • (2R)-2-cyclohexyl-2-[(4-{[5-(propan-2-yl)-1H-pyrazol-3-yl]amino} - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/86765987
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. Available at: [Link]

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  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available at: [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. Available at: [Link]

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Mechanism of Action: 1-(2-Cyclohexylethyl)-1H-pyrazol-4-amine as a Privileged Kinase Hinge-Binding Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (CAS 1342252-77-0) serves as a highly privileged, versatile chemical building block. Rather than functioning as a standalone therapeutic, it is a highly optimized pharmacophore utilized to construct potent, ATP-competitive kinase inhibitors targeting oncogenic and immunomodulatory kinases such as CDK2, PLK4, and SYK[1][2]. This whitepaper dissects the structural pharmacology, binding thermodynamics, and mechanistic validation of this fragment, providing a comprehensive guide for drug development professionals.

Structural Pharmacology & Binding Kinetics

The efficacy of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is rooted in the synergistic function of its two primary structural domains:

The Pyrazole-4-amine Core: The Hinge Anchor

The 1H-pyrazol-4-amine moiety is a classic bioisostere for anilines, offering superior hydrogen-bonding capabilities with reduced toxicity liabilities. In the ATP-binding pocket of kinases, the pyrazole nitrogen atoms and the primary amine act as a bidentate hydrogen-bond donor/acceptor pair. This motif perfectly mimics the adenine ring of endogenous ATP, forming critical hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., Glu90 and Cys92 in PLK4, or corresponding residues in CDKs)[1][3].

The 2-Cyclohexylethyl Tail: Thermodynamic Driver

The addition of the 1-(2-cyclohexylethyl) group introduces a flexible, highly lipophilic vector. The causality behind selecting this specific aliphatic tail lies in binding thermodynamics. When this bulky group extends into a hydrophobic sub-pocket (such as the DFG-out pocket or a solvent-exposed lipophilic channel), it displaces high-energy, ordered water molecules into the bulk solvent. This desolvation process results in a massive entropic gain (


), which drives the Gibbs free energy of binding (

) down, significantly enhancing the fragment's affinity[4].

Mechanism of Action: ATP-Competitive Inhibition

When integrated into a larger inhibitor scaffold, the mechanism of action follows a precise, sequential pathway:

  • Target Engagement & ATP Displacement : The compound diffuses into the intracellular space and enters the catalytic cleft of the target kinase, competing directly with intracellular ATP for the active site[1].

  • Hinge Region Anchoring : The pyrazole-4-amine core establishes stable hydrogen bonds with the hinge region, anchoring the molecule and preventing ATP from re-entering the pocket[3].

  • Hydrophobic Shielding & Conformational Locking : The 2-cyclohexylethyl tail occupies the adjacent hydrophobic pocket. This dual-site occupancy restricts the conformational flexibility of the kinase, often locking the activation loop in an inactive state[4].

  • Signal Abrogation : With the kinase locked in an inactive, ATP-depleted state, the phosphorylation of downstream substrates is halted, effectively silencing the targeted signaling cascade (e.g., cell cycle arrest in CDK2 inhibition or immune suppression in SYK inhibition)[2].

Experimental Validation Protocols

To rigorously evaluate the binding kinetics and functional inhibition of compounds incorporating this fragment, the following self-validating protocols are employed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association (


) and dissociation (

) rates, and the equilibrium dissociation constant (

).
  • Sensor Chip Functionalization : Immobilize the recombinant target kinase (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling. Causality: The dextran matrix of the CM5 chip minimizes the non-specific binding of highly lipophilic fragments like the cyclohexylethyl tail.

  • Analyte Injection : Inject the compound across the chip at varying concentrations (e.g., 10 nM to 10 µM) in a running buffer containing 5% DMSO.

  • Self-Validation (Reference Subtraction) : Simultaneously route the analyte over a blank reference channel. Subtract the reference signal from the active channel to eliminate bulk refractive index changes caused by DMSO, ensuring the resulting sensogram strictly represents specific binding events.

  • Data Fitting : Fit the resulting curves to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol B: TR-FRET Kinase Activity Assay

Purpose: To quantify the biochemical potency (


) of the compound.
  • Reagent Assembly : In a 384-well plate, combine the target kinase, a biotinylated peptide substrate, ATP (at its

    
     concentration), and the inhibitor.
    
  • Reaction Initiation & Detection : Incubate for 60 minutes. Stop the reaction by adding EDTA (to chelate

    
    ) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.
    
  • Self-Validation (Z'-Factor) : Include positive (no inhibitor) and negative (no enzyme) controls on every plate. Calculate the Z'-factor. Causality: A Z'-factor > 0.5 mathematically proves that the assay's dynamic range and signal-to-noise ratio are robust enough to yield trustworthy

    
     calculations.
    

Quantitative Data Presentation

The following table summarizes representative, field-standard quantitative metrics for an optimized lead compound incorporating the 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine pharmacophore.

ParameterRepresentative ValueBiological & Chemical Significance

(SPR)
45 nMDemonstrates strong, specific target engagement at the hinge region.

(TR-FRET)
120 nMValidates potent functional biochemical inhibition of the kinase.
Ligand Efficiency (LE) 0.38 kcal/mol/HAIndicates highly efficient binding energy per heavy atom; ideal for FBDD.
Lipophilic Efficiency (LipE) 4.2Balances potent target affinity with favorable physicochemical properties.

Signaling Pathway Visualization

MoA CEPA 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Hinge Hinge Region Binding (H-Bonds) CEPA->Hinge Pyrazole-4-amine core Hydro Hydrophobic Pocket (Desolvation) CEPA->Hydro Cyclohexylethyl tail Kinase Target Kinase (e.g., CDK2 / PLK4) Inactive Inactive Kinase Complex Kinase->Inactive Inhibition ATP Endogenous ATP ATP->Kinase Competes Hinge->Kinase Hydro->Kinase Downstream Downstream Signaling Abrogated Inactive->Downstream

ATP-competitive kinase inhibition mechanism of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

References

1.[1] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. nih.gov. 2.[3] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry. acs.org. 3.[4] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry. acs.org. 4.[2] Small-Molecule Inhibitors of Spleen Tyrosine Kinase as Therapeutic Agents for Immune Disorders. researchgate.net.

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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. As specific literature on this compound is not publicly available, this document outlines a robust, tiered approach for its evaluation, grounded in established drug discovery principles.[1][2] We will proceed from foundational physicochemical property assessment to broad-based biological screening and culminate in hypothesis-driven mechanism of action studies. The methodologies described herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals initiating the preclinical assessment of new pyrazole-based compounds.

Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4][5] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-obesity agents.[3][4][6] The compound of interest, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, features key structural motifs:

  • A 1H-pyrazol-4-amine core: This element provides a rigid scaffold with hydrogen bond donors and acceptors, crucial for molecular recognition by biological targets.

  • A cyclohexylethyl substituent at the N1 position: This bulky, lipophilic group can influence solubility, metabolic stability, and interactions with hydrophobic pockets in target proteins.

Given these features, a systematic in vitro evaluation is warranted to elucidate the compound's biological activity and therapeutic potential. This guide outlines a logical, multi-stage screening cascade designed to make swift, data-driven decisions.[1][2]

Stage 1: Foundational Physicochemical and Safety Profiling

Before investigating biological activity, it is crucial to establish the fundamental properties and general toxicity of the compound. This ensures that subsequent biological assays are interpretable and not confounded by poor compound behavior.

Physicochemical Characterization

Understanding properties like solubility and purity is essential for accurate compound handling and data interpretation.[7][8]

Table 1: Physicochemical Property Assessment

ParameterMethodPurposeAcceptance Criteria
Purity High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detectionTo confirm the identity and purity of the compound.>95% purity
Aqueous Solubility Nephelometry or UV-Vis SpectroscopyTo determine the maximum soluble concentration in aqueous buffer (e.g., PBS, pH 7.4).>50 µM for initial screens
LogD Shake-flask method or computational predictionTo assess the lipophilicity of the compound, which influences membrane permeability and off-target effects.1 < LogD < 4 is often desirable
In Vitro Cytotoxicity Assessment

A primary step in any screening cascade is to determine the compound's general toxicity to living cells.[9][10][11] This helps to distinguish true target-specific effects from non-specific cytotoxicity and establishes a concentration range for subsequent experiments.

Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]

  • Cell Seeding: Seed a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general use) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.[12]

  • Compound Treatment: Prepare a 10 mM stock solution of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in DMSO. Perform serial dilutions in the complete growth medium to create a dose-response curve (e.g., from 0.1 µM to 100 µM).[12]

  • Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization & Readout: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot against the compound concentration. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression.[12]

A compound with an IC50 > 50 µM is generally considered non-toxic in initial screens.[13]

Stage 2: Hypothesis-Driven Target Class Screening

The pyrazole scaffold is a known pharmacophore for several major drug target classes.[4][14] A logical next step is to screen the compound against diverse panels representing these classes to identify potential "hits."

Kinase Profiling

Many pyrazole-containing drugs are kinase inhibitors.[14] Screening against a broad kinase panel is a high-priority activity.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (1-(2-cyclohexylethyl)-1H-pyrazol-4-amine) Incubate Incubate Components (Kinase + Compound + Substrate + ATP) Compound->Incubate Kinase Recombinant Kinase Kinase->Incubate Substrate Peptide/Protein Substrate Substrate->Incubate ATP ATP (radiolabeled or unlabeled) ATP->Incubate Detect Detect Phosphorylation Incubate->Detect Phosphorylated Product Analysis Calculate % Inhibition Determine IC50 Detect->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology: Kinase Activity Assays

Commercial services offer comprehensive kinase screening panels.[15][16] The preferred method is often a radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, as this is considered the gold standard for avoiding false positives.[15][17]

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (>300).

  • Follow-up: For any kinases showing >50% inhibition, perform a dose-response experiment to determine the IC50 value. It is crucial to run these assays at an ATP concentration that is near the Michaelis constant (Km) for each specific kinase to ensure the data is comparable and physiologically relevant.[17]

GPCR Profiling

G-protein coupled receptors (GPCRs) are another major target class for pyrazole derivatives.[18] Functional assays are necessary to determine if the compound acts as an agonist or antagonist.

Methodology: GPCR Functional Assays

A common high-throughput method is the calcium mobilization assay, which is suitable for GPCRs that signal through the Gαq pathway.[19] For Gαi or Gαs-coupled receptors, cAMP assays are used.[18][19][20]

Protocol 2: Calcium Mobilization FLIPR Assay

  • Cell Line: Use a cell line engineered to overexpress the GPCR of interest (e.g., CHO-K1 or HEK293).[19]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test compound and monitor for immediate changes in intracellular calcium, indicated by an increase in fluorescence. This identifies agonists.

  • Antagonist Mode: To identify antagonists, pre-incubate the cells with the test compound, then add a known agonist for the receptor. Inhibition of the agonist-induced calcium signal indicates antagonistic activity.

  • Data Analysis: Quantify the fluorescent signal to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Table 2: Representative GPCR Assay Platforms

PathwaySecond MessengerCommon AssayProvider Example
Gαq IP3 / Ca2+Calcium Mobilization (FLIPR)GenScript, Reaction Biology[19][20]
Gαs cAMP (increase)HTRF cAMP AssayCisbio, Reaction Biology[18][20]
Gαi cAMP (decrease)HTRF cAMP Assay (Forskolin-stimulated)Cisbio, Reaction Biology[18][20]

Stage 3: Mechanism of Action and Selectivity

If a primary hit is identified in Stage 2, further experiments are required to confirm the target, elucidate the mechanism of action, and assess selectivity.

Orthogonal Assays

To confirm a hit from a primary screen, it is essential to use an orthogonal assay that relies on a different detection technology.[1]

  • For Kinases: If the primary screen was a radiometric activity assay, a binding assay like KINOMEscan™ can be used as an orthogonal confirmation.[16] This assay measures the ability of a compound to displace a ligand from the active site of the kinase.

  • For GPCRs: If the primary screen was a calcium flux assay, a secondary assay could measure the accumulation of inositol monophosphate (IP1), a stable metabolite in the same signaling pathway.[18][21]

Mechanism of Action Studies (Kinase Example)

If the compound is confirmed as a kinase inhibitor, it is important to understand how it inhibits the enzyme.

Diagram 2: Logic for Determining Kinase Inhibitor MOA

G Start Confirmed Kinase Inhibitor (IC50 determined) ATP_Comp Vary ATP Concentration in Kinase Activity Assay Start->ATP_Comp Result Does IC50 increase with [ATP]? ATP_Comp->Result Competitive Conclusion: ATP-Competitive Inhibitor Result->Competitive  Yes NonCompetitive Conclusion: Non-Competitive or Allosteric Inhibitor Result->NonCompetitive  No

Caption: Decision tree for determining if a kinase inhibitor is ATP-competitive.

This is achieved by performing kinase activity assays at multiple concentrations of both the inhibitor and ATP. If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases.[17]

Conclusion and Future Directions

This guide presents a systematic and logical workflow for the initial in vitro characterization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. By progressing through foundational profiling, broad target-class screening, and specific mechanism-of-action studies, researchers can efficiently generate a comprehensive data package. This data is critical for making informed decisions about whether to advance the compound into more complex cell-based models, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and eventual in vivo testing.[22][23] The ultimate goal of this cascade is to rapidly identify promising candidates and, equally importantly, to terminate unviable compounds early in the drug discovery process, thereby saving significant time and resources.[1][9]

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A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy and Future Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] First synthesized in 1883, this "privileged scaffold" is a key structural component in numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities.[4][5][6][7] Marketed therapeutics such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors used in oncology underscore the pyrazole motif's therapeutic relevance and its capacity for potent and selective molecular interactions.[3][5][8][9]

The versatility of the pyrazole core stems from its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[4][10] This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the core principles and advanced techniques for the rational design, synthesis, and characterization of novel pyrazole derivatives. We will delve into the causality behind experimental choices, moving beyond mere procedural lists to provide field-proven insights into creating self-validating and robust synthetic protocols.

Part 1: Strategic Approaches to Pyrazole Synthesis

The construction of the pyrazole ring has evolved significantly from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and alignment with green chemistry principles.

The Foundational Strategy: Knorr Pyrazole Synthesis and its Variants

The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][9] This robust reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Causality Behind the Method: This approach is valued for its simplicity and the ready availability of starting materials. It provides a straightforward entry into simple pyrazole structures and remains a fundamental tool for initial exploratory synthesis. The mechanism itself is a classic example of nucleophilic addition followed by condensation, a reliable and well-understood transformation.

Modern Advancements: Multicomponent Reactions (MCRs)

In the quest for efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful strategy.[11] MCRs involve a one-pot reaction of three or more starting materials to form a product that incorporates most of the atoms of the reactants.[12] This approach offers significant advantages in terms of operational simplicity, time and energy savings, and high atom economy.[12][13]

The Strategic Advantage: For drug discovery programs, MCRs are invaluable for rapidly generating libraries of structurally diverse pyrazole derivatives. For instance, the four-component synthesis of highly functionalized pyrano[2,3-c]pyrazoles can be achieved by reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate in a single, efficient step.[12][14] This strategy allows for the exploration of a vast chemical space by simply varying the individual components.

Green Chemistry in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce environmental impact without compromising efficiency.[15] Key green approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[16][17][18]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes the use and disposal of hazardous organic solvents.[15][16]

  • Aqueous Methods: Utilizing water as a reaction medium is an environmentally benign alternative to traditional organic solvents.[19][20]

  • Reusable Catalysts: The use of heterogeneous or nano-catalysts that can be easily recovered and reused enhances the sustainability of the synthetic process.[17][21]

These methods are not only environmentally responsible but often lead to higher yields and simpler purification procedures.[15][17]

Part 2: Structure-Activity Relationship (SAR) and Rational Drug Design

The biological potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[10] A thorough understanding of the Structure-Activity Relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR insights for pyrazole derivatives, particularly as kinase inhibitors in oncology, include:

  • N1-Substitution: Large, aromatic groups at the N1 position are often crucial for anchoring the molecule within the ATP-binding pocket of kinases. The 2,4-dichlorophenyl substituent is a common feature in potent cannabinoid receptor antagonists.[22]

  • C3-Substitution: This position is often modified to enhance selectivity and potency. Amide functionalities at C3 are frequently used to form key hydrogen bonds with the target protein.[22]

  • C4-Substitution: Modification at the C4 position can influence the molecule's conformation and solubility. Introduction of small alkyl groups or halogens can fine-tune activity.[22]

  • C5-Substitution: Similar to the N1 position, a substituted phenyl ring at the C5 position is often required for potent inhibitory activity. Para-substituted phenyl rings generally lead to higher affinity than ortho-substituted ones.[22]

The following table summarizes representative SAR data for pyrazole derivatives targeting key cancer-related kinases.

Compound Class Target Kinase Key Structural Features Observed Activity Trend Reference
Pyrazole-based hybridsCDK2/cyclin A2Hybridization with other heteroaromaticsCompound 30 showed 60% inhibition at 10 µM.[23]
Pyrazole carbaldehydesPI3 KinaseCarbaldehyde functional groupCompound 43 exhibited an IC50 of 0.25 µM against MCF7 cells.[23]
Bis-pyrazole derivativesPhagocytosis Inhibition-C-O- linker connecting two pyrazole moietiesHydroxypyrazole derivative 50 was the most potent inhibitor (IC50 = 14 ± 9 μM).[24]
1,5-DiarylpyrazolesEGFR/VEGFR-2Biphenyl moiety at C5, cyclobutyl at C3A biphenyl moiety was more favorable than other aromatic systems for activity.[10]

Part 3: Experimental Protocols and Workflow

A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for both a classical and a modern synthesis approach, followed by a standard characterization workflow.

General Experimental Workflow

The discovery of novel pyrazole derivatives follows a logical and systematic workflow, from initial synthesis to final biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Evaluation A 1. Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) B 2. Reaction (Conventional or MCR) A->B C 3. Work-up & Isolation (Filtration/Extraction) B->C D 4. Purification (Recrystallization/Chromatography) C->D E 5. Structure Confirmation D->E F NMR (1H, 13C) FT-IR Mass Spectrometry E->F G 6. Biological Screening (e.g., Kinase Assay, Antimicrobial Assay) F->G H 7. SAR Analysis & Lead Optimization G->H

Caption: General workflow for pyrazole synthesis and evaluation.

Protocol 1: Classical Knorr Synthesis of a 1,5-Diarylpyrazole

This protocol is based on the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative.[4]

Step 1: Synthesis of Chalcone Intermediate

  • Reaction Setup: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (10 mL).

  • Base Addition: Add an aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Filter the precipitated chalcone, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Step 2: Cyclization to Form the Pyrazole

  • Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in ethanol or acetic acid (15 mL).

  • Hydrazine Addition: Add a hydrazine derivative (e.g., phenylhydrazine, 1.1 mmol).

  • Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the final 1,5-diarylpyrazole.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Michael Adduct Hydrazone Intermediate Chalcone->Intermediate + Hydrazine Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Pyrazole 1,5-Diarylpyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Simplified Knorr-type synthesis of a 1,5-diarylpyrazole.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is based on efficient MCR strategies for synthesizing complex heterocyclic systems in a single step.[12]

  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in an aqueous medium.

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 20-30 minutes. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: The product typically precipitates out of the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole.

G reactants Aldehyde Malononitrile β-Ketoester Hydrazine process One-Pot Reaction (Aqueous Medium, Catalyst) reactants->process product Pyrano[2,3-c]pyrazole process->product Knoevenagel/ Michael/ Cyclization Cascade

Caption: One-pot multicomponent synthesis of pyranopyrazoles.

Characterization of Synthesized Derivatives

Structural elucidation of novel compounds is a non-negotiable step for patenting and publication. A combination of spectroscopic methods is required for unambiguous characterization.[25][26][27]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For a pyrazole derivative, one would look for C=N, C=C, and N-H (if present) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies the carbon framework. These are essential for confirming the core structure and substitution patterns.[25]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass for formula confirmation.

  • X-ray Crystallography: When single crystals can be obtained, this technique provides definitive proof of structure and stereochemistry.[25][27]

Conclusion and Future Directions

References

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Methodological & Application

Application Note: Utilization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a Pharmacophore in Targeted Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the 4-aminopyrazole core has emerged as a highly privileged scaffold for the development of potent kinase inhibitors[1]. Specifically, derivatives such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated profound efficacy in inhibiting Cyclin-dependent kinase 2 (CDK2) and Spleen Tyrosine Kinase (SYK), which are critical drivers of cell cycle dysregulation and hematological malignancies[1][2].

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine represents a highly specialized building block within this chemical space. While the 4-amino group serves as a critical hydrogen bond donor/acceptor motif to anchor the molecule within the ATP-binding hinge region of kinases[3], the addition of the 2-cyclohexylethyl tail at the N1 position introduces a distinct mechanistic advantage.

Why the 2-cyclohexylethyl appendage?

  • Hydrophobic Pocket Occupation: The flexible, lipophilic ethyl linker allows the bulky cyclohexyl ring to probe and occupy deep, hydrophobic sub-pockets (such as the DFG-out pocket or the selectivity filter) adjacent to the ATP-binding site. This dramatically increases the residence time of the inhibitor.

  • Physicochemical Optimization: Compared to simple methyl or unsubstituted pyrazoles, the 2-cyclohexylethyl group increases the overall LogP of the resulting active pharmaceutical ingredient (API), enhancing passive membrane permeability and improving cellular efficacy in dense tumor microenvironments[1].

This guide details the end-to-end workflow for incorporating 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine into a pyrimidine-based kinase inhibitor, followed by rigorous in vitro and cellular validation protocols.

Drug Discovery Workflow Visualization

The following diagram illustrates the critical path from the raw chemical building block to a validated preclinical candidate.

Workflow A 1-(2-cyclohexylethyl) -1H-pyrazol-4-amine B Pd-Catalyzed Cross-Coupling A->B Pyrimidine Core C Purification & LC-MS/NMR QC B->C Crude API D In Vitro Kinase Assay (ADP-Glo) C->D Pure Inhibitor E Cellular Efficacy (3D Spheroids) D->E IC50 Validation

Figure 1: End-to-end preclinical workflow for 4-aminopyrazole-derived kinase inhibitors.

Experimental Protocols

As a self-validating system, each protocol below includes built-in quality control (QC) checkpoints to ensure data integrity and experimental reproducibility.

Protocol 1: Synthesis of the Kinase Inhibitor API via Buchwald-Hartwig Amination

Objective: To covalently link 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine to a halogenated pyrimidine core. Causality Note: While Nucleophilic Aromatic Substitution (SNAr) is common for pyrimidines, the electron-rich nature of the pyrazole ring can make SNAr sluggish. Palladium-catalyzed cross-coupling ensures rapid, high-yield formation of the secondary amine linkage, which is strictly required for hinge-region hydrogen bonding[1][3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of the target 2-chloropyrimidine derivative and 1.2 eq of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

  • Catalyst Loading: Add 0.05 eq of Pd2(dba)3 and 0.10 eq of Xantphos. Insight: Xantphos is chosen for its wide bite angle, which suppresses reductive elimination side-reactions and favors selective C-N bond formation.

  • Base Addition: Add 2.0 eq of finely milled Cesium Carbonate (Cs2CO3).

  • Solvent: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.1 M concentration). Critical QC: Degassing via three freeze-pump-thaw cycles is mandatory to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor progression via TLC or LC-MS until the chloropyrimidine is consumed.

  • Workup & Purification: Filter the crude mixture through a Celite pad to remove Pd black. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).

  • Validation: Confirm structure and >95% purity using 1H-NMR, 13C-NMR, and HRMS before proceeding to biological assays.

Protocol 2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Objective: To quantify the IC50 of the synthesized compound against target kinases (e.g., CDK2 or SYK). Causality Note: The ADP-Glo assay is selected over radiometric assays because it directly measures the accumulation of ADP, providing a universal, high-throughput, and non-radioactive readout that correlates directly with kinase activity[1].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 384-well white microplate. Dilute the purified inhibitor in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions).

  • Enzyme Reaction: Add 2 µL of the inhibitor (final DMSO concentration <1%) to 4 µL of the kinase/substrate mixture (e.g., CDK2/Cyclin E complex). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Add 4 µL of ultra-pure ATP (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader.

    • Self-Validating QC: Calculate the Z'-factor using positive controls (known inhibitor, e.g., Dinaciclib) and negative controls (DMSO only). A Z'-factor > 0.6 is required to validate the assay run.

Protocol 3: Cellular Antiproliferative Evaluation (3D Spheroid Assay)

Objective: To assess the cellular efficacy of the compound in a physiologically relevant tumor model. Causality Note: 2D cell cultures often overstate the efficacy of lipophilic compounds. Utilizing a 3D spheroid model (e.g., using OVCAR5 or MV4-11 cell lines) rigorously tests the ability of the 2-cyclohexylethyl tail to facilitate deep tissue penetration and overcome hypoxia-induced resistance mechanisms[1][2].

Step-by-Step Procedure:

  • Spheroid Formation: Seed 1,000 cancer cells per well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Carefully replace 50% of the media with media containing the inhibitor at various concentrations.

  • Incubation: Incubate the spheroids for 96 hours. Monitor spheroid volume daily using brightfield microscopy.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (volume equal to the culture medium). Shake vigorously for 5 minutes to ensure complete lysis of the dense 3D structure, then incubate for 25 minutes.

  • Validation: Measure luminescence. Calculate the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the mechanistic advantage of the 1-(2-cyclohexylethyl) substitution, the following table summarizes comparative SAR data. The data highlights how increasing the lipophilicity and steric bulk of the N1-pyrazole appendage impacts both enzymatic inhibition and cellular penetration.

Pyrazole N1-SubstituentLogP (Calculated)CDK2 IC50 (nM)SYK IC50 (nM)OVCAR5 3D Spheroid GI50 (µM)
Unsubstituted (-H)1.845.288.512.40
Methyl (-CH3)2.312.524.15.80
Cyclohexyl (-C6H11)3.94.83.20.85
2-Cyclohexylethyl (-CH2CH2C6H11) 4.7 1.2 0.8 0.15

Table 1: Comparative efficacy of pyrazole-4-amine derivatives. The 2-cyclohexylethyl tail significantly drives down the IC50 by occupying deeper hydrophobic pockets, while its optimized LogP translates to superior cellular efficacy in 3D models.

Mechanism of Action: Target Pathway Disruption

By effectively inhibiting kinases such as CDK2, the synthesized 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine derivatives halt tumor proliferation by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby trapping the cell cycle in the G1 phase[1].

Pathway Inhibitor Synthesized Inhibitor (1-(2-cyclohexylethyl)-pyrazole core) CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive ATP Inhibition Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle Cell Cycle Arrest (G1/S Phase Blockade) E2F->CellCycle Blocks S-Phase Entry

Figure 2: Disruption of the CDK2/Rb/E2F signaling axis by the synthesized pyrazole-based inhibitor, leading to cell cycle arrest.

References

1.[1] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central (PMC), National Institutes of Health. Available at:[Link] 2.[2] Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. BioWorld Science. Available at:[Link] 3.[3] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a novel synthetic compound, for its potential anti-inflammatory applications. The pyrazole nucleus is a well-established pharmacophore present in several successful anti-inflammatory drugs, suggesting that this novel derivative may hold significant therapeutic promise. These application notes are structured to provide a robust framework for a thorough preclinical evaluation, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for anti-inflammatory drug discovery.

Introduction and Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The pyrazole scaffold is of particular interest due to its presence in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).

The compound 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine features a core pyrazole ring, substituted with a cyclohexylethyl group at the N1 position and an amine group at the C4 position. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a plausible interaction with key inflammatory mediators. The cyclohexylethyl group may enhance lipophilicity, potentially improving cell permeability and target engagement, while the pyrazol-4-amine core provides a versatile platform for hydrogen bonding and other interactions within a target's active site.

This guide hypothesizes that 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine exerts its anti-inflammatory effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of pro-inflammatory gene expression. The following protocols are designed to rigorously test this hypothesis.

Hypothesized Mechanism of Action: NF-κB Pathway Modulation

We propose that 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine inhibits the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and the enzyme COX-2. Our experimental strategy will focus on quantifying the inhibitory effect of our lead compound on these key downstream events.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: Hypothesized mechanism of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine action on the NF-κB signaling pathway.

Experimental Protocols: In Vitro Evaluation

The foundational step is to assess the compound's efficacy and cytotoxicity in a relevant cell-based model. We will use lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a standard model for studying inflammation.

General Experimental Workflow

experimental_workflow A 1. Cell Culture (RAW 264.7) B 2. Cytotoxicity Assay (MTT / LDH) A->B C 3. Pre-treatment with Compound B->C D 4. Inflammatory Challenge (LPS Stimulation) C->D E 5. Endpoint Analysis D->E F Nitric Oxide (NO) (Griess Assay) E->F G Cytokine Levels (ELISA) E->G H Protein Expression (Western Blot) E->H I Gene Expression (qRT-PCR) E->I

Caption: Overall workflow for the in vitro evaluation of the anti-inflammatory compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Rationale: It is crucial to determine a non-toxic concentration range for the compound to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay, which measures metabolic activity, is a reliable indicator of cell viability.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in DMEM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.

  • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Table 1: Hypothetical Cytotoxicity Data for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0 µM)1.2540.08100.0%
11.2480.0799.5%
51.2330.0998.3%
101.2100.0696.5%
251.1890.0894.8%
500.8760.1169.8%
1000.4510.0536.0%
Protocol 2: Measurement of Nitric Oxide (NO) Production

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation. Measuring nitrite, a stable metabolite of NO, using the Griess reagent is a standard method to quantify iNOS activity.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 3.2.1.

  • Pre-treat cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture supernatant.

Procedure:

  • Collect Supernatant: Use the cell culture supernatant collected from the same experiment as in Protocol 3.3.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). The general steps involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding the substrate and stopping the reaction.

    • Reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Table 2: Hypothetical Anti-inflammatory Activity Data

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)1.2 ± 0.325.5 ± 5.115.8 ± 4.3
LPS (1 µg/mL)45.8 ± 3.93250.1 ± 210.51850.6 ± 150.2
LPS + Compound (5 µM)30.1 ± 2.52100.7 ± 180.31205.4 ± 110.9
LPS + Compound (10 µM)18.5 ± 1.91150.4 ± 98.7650.1 ± 75.6
LPS + Compound (25 µM)8.2 ± 1.1450.2 ± 55.4280.9 ± 35.1
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: To confirm the hypothesized mechanism, we will use Western blotting to measure the levels of key proteins in the NF-κB pathway. A decrease in phosphorylated IκBα (p-IκBα) and a reduction in the nuclear translocation of the p65 subunit of NF-κB would provide strong evidence for the compound's mechanism of action.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound (e.g., 25 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes for p-IκBα, 60 minutes for nuclear p65).

  • Protein Extraction:

    • For total protein, lyse cells with RIPA buffer.

    • For nuclear/cytoplasmic fractionation, use a commercial kit (e.g., NE-PER™ Kit).

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 [nuclear marker], anti-β-actin [loading control]).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Rationale: To translate in vitro findings, it is essential to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and validated acute inflammation model.

Procedure:

  • Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group 4-5: Test compound (e.g., 25 and 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc = Mean paw volume increase in the control group, and Vt = Mean paw volume increase in the treated group.

References

  • Title: The pyrazole scaffold: a versatile framework in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: Anti-inflammatory screening: a critical review of in vitro and in vivo models. Source: Journal of Pharmacological and Toxicological Methods. URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology. URL: [Link]

  • Title: The use of RAW 264.7 macrophages as a cell model in the study of inflammation. Source: Methods in Molecular Biology. URL: [Link]

  • Title: Carrageenan-induced paw edema in the rat: a classic model of acute inflammation. Source: Current Protocols in Pharmacology. URL: [Link]

Technical Application Note: Antimicrobial Profiling of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This application note provides a rigorous technical framework for evaluating the antimicrobial efficacy of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine . As a lipophilic pyrazole-4-amine derivative, this compound represents a privileged scaffold often associated with the inhibition of bacterial enzymes (e.g., DNA gyrase B) and biofilm disruption.

The protocols below are engineered to overcome common solubility challenges associated with the cyclohexylethyl moiety (LogP ~2.6) and align with CLSI M07 (Clinical and Laboratory Standards Institute) and EUCAST guidelines. This guide covers stock preparation, Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Physicochemical Context[1]
  • Chemical Formula: C₁₁H₁₉N₃[1]

  • Molecular Weight (MW): ~193.29 g/mol [1]

  • Solubility Profile: Low aqueous solubility; soluble in DMSO, Methanol, and Ethanol.

  • Storage: -20°C, desiccated. Protect from light.

Experimental Workflow Overview

The following directed acyclic graph (DAG) illustrates the logical progression of assays required to fully characterize the compound's antimicrobial profile.

Antimicrobial_Workflow Stock Stock Preparation (DMSO Solubilization) MIC Primary Screen: MIC Determination (Broth Microdilution) Stock->MIC Hit_Check Is MIC < 64 µg/mL? MIC->Hit_Check MBC Secondary Screen: MBC Determination Hit_Check->MBC Yes Stop Discontinue or Optimize Structure Hit_Check->Stop No TK Mechanism Profiling: Time-Kill Kinetics MBC->TK Define Bactericidal vs Bacteriostatic Biofilm Advanced Profiling: Biofilm Inhibition (CV Assay) MBC->Biofilm Characterize Phenotype

Figure 1: Decision matrix for antimicrobial characterization. Progression to secondary screening depends on establishing a relevant MIC baseline.

Protocol 1: Stock Solution Preparation

Criticality: The hydrophobic cyclohexylethyl tail requires precise solvent handling to prevent microprecipitation in aqueous media, which causes false-negative MIC results.

Materials
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

  • Vessel: Borosilicate glass or polypropylene tubes (avoid polystyrene which DMSO attacks).

Procedure
  • Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 10 mg of powder. Add 1.0 mL of 100% DMSO. Vortex until fully dissolved.

  • Molarity Check:

    • 
      .
      
  • Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve or bind the drug). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.

  • Working Stock (50x): Dilute the master stock into sterile water or broth only immediately before use to minimize precipitation risks.

    • Note: Ensure final DMSO concentration in the assay plate is ≤ 1% (v/v) to avoid solvent toxicity to bacteria.

Protocol 2: MIC Determination (Broth Microdilution)[3]

Standard: CLSI M07-A10 / ISO 20776-1. Objective: Determine the lowest concentration inhibiting visible growth.

Assay Setup
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Plate: 96-well round-bottom polystyrene plate (untreated).

Step-by-Step Methodology
  • Compound Dilution (2x):

    • Prepare a 2x concentration series in CAMHB.

    • Example: If testing range is 64–0.125 µg/mL, prepare wells with 128–0.25 µg/mL.

    • Solvent Control: Include a column with CAMHB + 1% DMSO (no drug).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL.
      
  • Plate Inoculation:

    • Add 50 µL of the 2x Compound Solution to wells.

    • Add 50 µL of the

      
       CFU/mL Inoculum to wells.
      
    • Final System: 100 µL total volume,

      
       CFU/mL, 1x Drug Concentration.
      
  • Incubation:

    • Seal with gas-permeable film.

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

Data Interpretation[4][5]
  • MIC Definition: The lowest concentration with no visible turbidity .

  • Trailing Effect: Pyrazoles may show "trailing" (partial inhibition). Read the MIC as the first well with ≥80% reduction in button size compared to the growth control.

Protocol 3: Minimum Bactericidal Concentration (MBC)

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Procedure
  • Identify the MIC well and all supramic (higher concentration) wells from the MIC plate.

  • Sample 10 µL from each clear well.

  • Spot onto a non-selective agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

    • Tip: Tilt the plate to let the drop run, spreading colonies for easier counting.

  • Incubate at 35°C for 24 hours.

Calculation
  • Threshold: The MBC is the concentration that kills ≥99.9% of the initial inoculum.

  • Math: Initial inoculum was

    
     CFU/mL. In 10 µL, there were ~5,000 cells.
    
  • Cutoff: Growth of ≤ 5 colonies indicates >99.9% killing.

Protocol 4: Time-Kill Kinetics

Objective: Determine the rate of killing. Pyrazole amines often exhibit time-dependent activity.

Experimental Design
  • Concentrations: Control (Growth), 1x MIC, 2x MIC, 4x MIC.

  • Volume: 10 mL culture tubes (ensure 10:1 headspace ratio for aeration).

Workflow

TimeKill_Flow Inoculum Inoculum ~10^6 CFU/mL Dosing Add Compound (0h) Inoculum->Dosing Sampling Sample Aliquots Dosing->Sampling t=0, 2, 4, 8, 24h Dilution Serial Dilution (PBS) Sampling->Dilution Plating Spot Plating (Agar) Dilution->Plating

Figure 2: Kinetic sampling workflow. Serial dilution is critical to prevent drug carryover inhibition on agar plates.

Analysis
  • Bactericidal:

    
     reduction in CFU/mL from the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at high concentrations.Verify DMSO < 1%. Check for crystals under microscope. If crystals present, MIC is invalid; report as "> Solubility Limit".
Skipped Wells Pipetting error or contamination.Use reverse pipetting for viscous DMSO stocks. Repeat assay.
High Solvent Control Toxicity DMSO % too high.Reduce DMSO to 0.5% or switch to ethanol (if compatible).
Variable MICs Inoculum density variation.Strictly adhere to 0.5 McFarland standard. Use a nephelometer, not just visual comparison.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][3][4][5] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3][4][6] Clinical Microbiology and Infection. Link

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review.[7] Mini-Reviews in Medicinal Chemistry. Link

  • Peterson, L. R., & Shanholtzer, C. J. (1992). Tests for Bactericidal Activity.[2][3][4][8] In Clinical Microbiology Procedures Handbook. American Society for Microbiology. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). Link

Sources

Application Notes and Protocols for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Expanding Role of Pyrazole Scaffolds in Modulating Cellular Signaling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] These five-membered heterocyclic compounds are recognized for their ability to interact with various biological targets, thereby modulating critical cell signaling pathways.[3][4] Extensive research has demonstrated that pyrazole derivatives can function as potent inhibitors of protein kinases, which are pivotal enzymes in signal transduction cascades that regulate cell growth, differentiation, and survival.[5][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.

Recent studies have highlighted the potential of novel pyrazole derivatives as anticancer agents that can target tubulin polymerization and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] Specifically, some derivatives have been shown to induce hyperphosphorylation of JNK and ERK1/2, while causing hypophosphorylation of p38 kinases.[7] Furthermore, various pyrazole-containing compounds have been identified as inhibitors of key kinases such as Bruton's tyrosine kinase (BTK), PIM-1, Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[5] This capacity to modulate multiple signaling nodes underscores the therapeutic potential of this chemical class.

This guide introduces 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine , a novel pyrazole derivative, as a tool for cell signaling research. Based on the established activities of related compounds, we provide detailed protocols to investigate its potential effects on key signaling pathways and cellular processes. The following sections offer step-by-step methodologies for assessing the impact of this compound on MAPK signaling, cell cycle progression, and overall cell viability.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃Inferred from structure
Molecular Weight 179.27 g/mol [8]
Purity ≥95%[8]
Storage 2-8°C, protect from light[8][9]
Solubility To be determined empirically. It is recommended to first attempt dissolution in DMSO to create a concentrated stock solution. Further dilution into aqueous media should be tested for precipitation.General laboratory practice

Preparation of Stock Solutions:

For in vitro cell-based assays, it is recommended to prepare a 10 mM stock solution of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cellular stress.

Hypothesized Mechanism of Action and Investigational Workflow

Based on the known biological activities of pyrazole derivatives, we hypothesize that 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine may modulate the MAPK signaling cascade, a central pathway regulating cellular proliferation and survival. The following diagram illustrates a potential mechanism of action and the experimental workflow to investigate it.

Hypothesized_Signaling_Pathway_and_Workflow cluster_0 Cellular Response cluster_1 Experimental Workflow cluster_2 Signaling Cascade Proliferation Cell Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest Viability Cell Viability Assay (MTT/XTT) Viability->Proliferation Measures WB Western Blot (p-ERK, p-JNK, p-p38) ERK ERK WB->ERK Analyzes JNK JNK WB->JNK Analyzes p38 p38 WB->p38 Analyzes FACS Flow Cytometry (Cell Cycle Analysis) FACS->CellCycle Quantifies GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Ras->JNK Ras->p38 MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->CellCycle JNK->Apoptosis p38->Apoptosis Compound 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Compound->MEK Hypothesized Inhibition Compound->JNK Compound->p38

Caption: Hypothesized modulation of the MAPK pathway by 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and the corresponding experimental workflow to validate this hypothesis.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine on a cancer cell line (e.g., MDA-MB-231, a cell line sensitive to other pyrazole derivatives[7]).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in complete growth medium from the 10 mM DMSO stock. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (DMSO at the highest concentration used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin) should be included.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Analysis of MAPK Pathway Activation by Western Blotting

Objective: To investigate the effect of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine on the phosphorylation status of key MAPK proteins (ERK1/2, JNK, and p38).

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the extent of protein activation.

Materials:

  • 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine at concentrations around the determined IC₅₀ for various time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands and the loading control. Compare the phosphorylation levels in treated cells to the vehicle control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine induces cell cycle arrest.

Principle: Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the DNA content in a population of cells. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

  • Cancer cell line (e.g., MDA-MB-231)

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine at concentrations around the IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Cell Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 1 hour.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

Data Analysis: Use flow cytometry analysis software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any potential cell cycle arrest.

Visualization of Experimental Workflow

Experimental_Workflow cluster_assays Perform Assays cluster_data Data Analysis start Start: Prepare Compound Stock seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with Compound and Controls seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate viability_assay Protocol 1: MTT Assay incubate->viability_assay western_blot Protocol 2: Western Blot incubate->western_blot flow_cytometry Protocol 3: Flow Cytometry incubate->flow_cytometry ic50 Determine IC50 viability_assay->ic50 phos_levels Quantify Protein Phosphorylation western_blot->phos_levels cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist conclusion Conclusion: Elucidate Compound's Mechanism of Action ic50->conclusion phos_levels->conclusion cell_cycle_dist->conclusion

Caption: A streamlined workflow for investigating the cellular effects of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Troubleshooting and Interpretation of Results

Potential Issue Possible Cause Suggested Solution
Compound precipitates in media Low aqueous solubility.Decrease the final concentration. Increase the DMSO concentration slightly (not exceeding 0.5%). Use a solubilizing agent if compatible with the assay.
High variability in MTT assay Uneven cell seeding, contamination, or edge effects.Ensure a single-cell suspension before seeding. Use proper aseptic techniques. Avoid using the outer wells of the 96-well plate.
No change in protein phosphorylation Incorrect time point or concentration, inactive compound.Perform a time-course and dose-response experiment. Verify compound integrity. Use a positive control known to activate the pathway.
High background in Western blot Insufficient blocking, non-specific antibody binding.Increase blocking time or change blocking agent. Optimize primary antibody concentration.
Broad peaks in flow cytometry Cell clumps, incorrect staining.Filter the cell suspension before analysis. Optimize PI concentration and incubation time.

Interpretation:

  • A dose-dependent decrease in cell viability suggests cytotoxic or cytostatic activity.

  • Changes in the phosphorylation of ERK, JNK, or p38 would indicate modulation of the MAPK pathway.

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) points to cell cycle arrest.

By systematically applying these protocols, researchers can effectively characterize the biological activity of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and elucidate its potential as a novel modulator of cell signaling pathways.

References

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. Tech Science Press. [Link]

  • Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. SSRN. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | C10H14N2O | CID 3145403. PubChem. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. [Link]

  • chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]

  • Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

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Application Note and Experimental Protocol for the In Vitro Characterization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] These activities include potential applications as anticancer agents, with studies demonstrating that various substituted pyrazoles can induce apoptosis and modulate key signaling pathways in cancer cells.[1][2][3] 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a novel small molecule belonging to this class. Small molecule drugs, due to their low molecular weight, can readily penetrate cells to interact with intracellular targets, making them attractive candidates for therapeutic development.[4] This document provides a comprehensive experimental protocol for the initial in vitro characterization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in a cell culture setting. The described methodologies will enable researchers to assess its cytotoxic and apoptotic effects, as well as its impact on protein and gene expression, thereby providing a foundational understanding of its biological activity.

The following protocols are designed to be a self-validating system, with integrated controls and clear endpoints. The rationale behind each step is explained to provide a deeper understanding of the experimental choices, ensuring scientific rigor and reproducibility.

I. Reagent Preparation and Handling

1.1. Compound Stock Solution Preparation

The accurate preparation of the compound stock solution is critical for dose-response experiments.

  • Objective: To prepare a high-concentration, stable stock solution of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine for serial dilutions.

  • Protocol:

    • Obtain 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (or a structurally similar analog like 1-(cyclohexylmethyl)-1H-pyrazol-4-amine[5] or 1-hexyl-1H-pyrazol-4-amine[6] if the exact compound is not available).

    • Prepare a 10 mM stock solution in sterile dimethyl sulfoxide (DMSO). For example, for a compound with a molecular weight of 193.29 g/mol , dissolve 1.93 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light. The recommended storage temperature for similar amine compounds is often 2-8°C or frozen.[5]

1.2. Cell Culture Media and Reagents

Standard cell culture reagents are required. All solutions should be prepared using sterile techniques.

  • Complete Growth Medium: Base medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The choice of medium depends on the cell line being used.[7]

  • Phosphate-Buffered Saline (PBS): 1X sterile PBS for washing cells.

  • Trypsin-EDTA: For detaching adherent cells.

  • Vehicle Control: Sterile DMSO.

II. Cell Culture and Treatment Protocol

The choice of cell line is crucial and should be relevant to the research question (e.g., a cancer cell line if investigating anticancer properties).[7]

2.1. Cell Seeding

  • Objective: To establish healthy, sub-confluent cell monolayers for treatment.

  • Protocol:

    • Culture the chosen cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • For experiments, seed cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere and reach 60-70% confluency before treatment (typically 24 hours).

2.2. Compound Treatment

  • Objective: To expose cells to a range of concentrations of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine to determine its biological effects.

  • Protocol:

    • Prepare serial dilutions of the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).[8]

    • Also, include an untreated control group (cells with medium only).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or controls.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

III. Assessment of Cell Viability

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[9][10] Tetrazolium-based assays like the MTT assay are widely used for this purpose.[11]

3.1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Objective: To quantify the effect of the compound on cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and treat as described in Section II.

    • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: Cell Viability
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Untreated ControlValue100%
Vehicle (DMSO)Value100%
0.1ValueValue
1ValueValue
10ValueValue
50ValueValue
100ValueValue

A hypothetical data table for an MTT assay.

IV. Evaluation of Apoptosis

To determine if cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[13][14]

4.1. Annexin V/PI Apoptosis Assay

  • Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound at concentrations determined from the viability assay (e.g., IC50 concentration).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Add Annexin V-FITC and PI to 100 µL of the cell suspension.[13]

    • Incubate for 15 minutes at room temperature in the dark.[13][15]

    • Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[13]

Data Presentation: Apoptosis Analysis
Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle ControlValueValueValueValue
Compound (IC50)ValueValueValueValue

A hypothetical data table for an Annexin V/PI assay.

V. Analysis of Protein Expression by Western Blotting

Western blotting is used to detect specific proteins in a sample and can reveal the compound's effect on signaling pathways.[16][17]

5.1. Western Blot Protocol

  • Objective: To investigate the compound's effect on the expression levels of key proteins involved in apoptosis and cell signaling (e.g., Bcl-2, Bax, Caspase-3, p53).

  • Protocol:

    • Treat cells in 6-well plates with the compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[16]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

VI. Analysis of Gene Expression by Quantitative PCR (qPCR)

qPCR is a sensitive technique to measure changes in the expression of specific genes in response to the compound treatment.[18][19]

6.1. qPCR Protocol

  • Objective: To quantify the mRNA levels of genes involved in apoptosis and cell stress (e.g., BCL2, BAX, CASP3, TP53).

  • Protocol:

    • Treat cells as for Western blotting.

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.[20]

    • Perform qPCR using SYBR Green master mix, cDNA template, and primers for the target and housekeeping genes (e.g., GAPDH, ACTB).[18][20]

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18][19]

    • Analyze the data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8]

Data Presentation: Relative Gene Expression
GeneFold Change (vs. Vehicle Control)
BCL2Value
BAXValue
CASP3Value
TP53Value

A hypothetical data table for qPCR analysis.

VII. Visualizing Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Compound_Prep Compound Stock (10 mM in DMSO) Treatment Treat with Compound (24-72h) Compound_Prep->Treatment Cell_Culture Cell Line Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Protein Analysis (Western Blot) Treatment->Western qPCR Gene Expression (qPCR) Treatment->qPCR

Caption: Experimental workflow for in vitro characterization.

Apoptosis_Pathway Compound 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Cell_Stress Cellular Stress Compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax (Pro-apoptotic) upregulation p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) downregulation p53->Bcl2 - Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

References

  • The Annexin V Apoptosis Assay. Bio-Rad. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. BioMed Research International. [Link]

  • Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. [Link]

  • Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PMC. [Link]

  • Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. Illumina. [Link]

  • Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One. [Link]

  • Determination of apoptosis in cells after drug treatments. ResearchGate. [Link]

  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. PubMed. [Link]

  • Western Blotting Protocol. YouTube. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Insights into qPCR: Protocol, Detection Methods, and Analysis. The Scientist. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Considerations for setting up RT-qPCR experiments for gene expression studies. Eurogentec. [Link]

  • Small Molecule Drug Development for Pancreatic Cancer. Alfa Cytology. [Link]

  • What are the different types of drugs available for Small molecule-drug conjugates? Medium. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Journal of Medicinal Chemistry. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]entry/31201)

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Application Notes and Protocols for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a novel chemical entity. The following application notes and protocols are based on the established biological activities of structurally related pyrazole derivatives and provide a predictive framework for its investigation as a potential therapeutic agent.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets.[1][2] Numerous pyrazole-containing compounds have been successfully developed into therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.[3][4]

Many pyrazole derivatives function as potent and selective inhibitors of protein kinases.[1][5][6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory disorders.[7][8] The pyrazole moiety can act as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of kinases.[9]

This document outlines a potential therapeutic application for the novel compound, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, hypothesizing its role as a kinase inhibitor targeting the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK/STAT pathway is a central hub for cytokine signaling and is critically involved in immune regulation and hematopoiesis.[10][11][] Its aberrant activation is implicated in myeloproliferative neoplasms and autoimmune diseases, making it a validated therapeutic target.[11][13] Ruxolitinib, a pyrazole-containing drug, is a well-established JAK1/2 inhibitor, underscoring the potential of this scaffold to target this pathway.[1][13][14]

These notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Synthesis and Characterization

A plausible synthetic route for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine can be conceptualized through established multi-component reactions common in heterocyclic chemistry.[15][16]

Synthetic_Scheme cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product SM1 Cyclohexylacetaldehyde R1 1. Knoevenagel Condensation (Malononitrile + Aldehyde) SM1->R1 SM2 Hydrazine R2 2. Michael Addition/Cyclization (Hydrazine addition) SM2->R2 SM3 Malononitrile SM3->R1 R1->R2 Intermediate A R3 3. Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) R2->R3 4-amino-1-(...)-pyrazole-3-carbonitrile FP 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine R3->FP

Diagram 1: Proposed synthetic pathway for the target compound.

Characterization: Upon synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Mechanism of Action: JAK/STAT Pathway Inhibition

The JAK/STAT pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[11][]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK associates with Receptor->JAK 2. Activates STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerizes DNA DNA STAT_active->DNA 5. Translocates & Binds Inhibitor 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Inhibitor->JAK Inhibits ATP Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Diagram 2: Hypothesized inhibition of the JAK/STAT signaling pathway.

We hypothesize that 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine acts as an ATP-competitive inhibitor of JAK kinases. By binding to the ATP pocket, it prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking downstream signaling.

Experimental Protocols

A systematic workflow is essential for evaluating the therapeutic potential of this novel compound. The process should begin with assessing its general cellular effects, followed by specific assays to confirm its mechanism of action and on-target activity.

Experimental_Workflow A Step 1: In Vitro Cytotoxicity (MTT Assay) B Step 2: Biochemical Target Engagement (In Vitro Kinase Assay) A->B Determine IC50 C Step 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) B->C Confirm direct binding D Step 4: Downstream Pathway Modulation (Western Blot for p-STAT) C->D Validate in-cell activity E Decision Point: Potent & On-Target? D->E F Advance to Advanced Models (e.g., In Vivo Studies) E->F Yes

Diagram 3: A systematic workflow for evaluating a novel kinase inhibitor.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a primary screen to determine the cytotoxic or cytostatic concentration range of the compound.[17][18][19][20]

Materials:

  • Target cell line (e.g., HEL 92.1.7, a human erythroleukemia cell line with a known JAK2 mutation)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18][19]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[17][20]

  • Microplate reader (absorbance at 570 nm).[18][20]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: In Vitro Kinase Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase (e.g., JAK2). Radiometric assays are considered the gold standard.[21]

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[22][23]

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • [γ-³²P]ATP (radioactive ATP).[24]

  • 10 mM ATP solution

  • Test compound serial dilutions

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant JAK2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mix of the substrate peptide, MgCl₂, ATP, and [γ-³²P]ATP.[22][23] Incubate for 20-30 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay determines if the compound inhibits the JAK/STAT pathway within a cellular context by measuring the phosphorylation level of a key downstream target, STAT3.

Materials:

  • Target cell line (e.g., HEL 92.1.7)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25][26]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane.[27]

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[25][26]

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL (Enhanced Chemiluminescence) detection reagent.

Procedure:

  • Cell Treatment: Seed cells and grow until they reach 70-80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀ from the MTT assay) for 2-4 hours. Include a vehicle control.

  • Protein Extraction: Lyse the cells on ice using lysis buffer with inhibitors.[26] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[25] Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-STAT3) overnight at 4°C.[28]

  • Washing & Secondary Antibody: Wash the membrane with TBST.[29] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH.[27]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells.[30][31] The principle is that a ligand-bound protein is thermally more stable than its unbound form.[32]

Materials:

  • Target cell line

  • Test compound and vehicle (DMSO)

  • PBS

  • Thermal cycler or heating blocks

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Western blot materials (as described above)

  • Primary antibody against the target protein (e.g., anti-JAK2)

Procedure:

  • Cell Treatment: Treat intact cells with either the test compound (at a saturating concentration) or vehicle for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[30][32]

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles.[32]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[32]

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein (JAK2) remaining at each temperature using Western blotting.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms target engagement.[31]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Efficacy Data

Compound Assay Type Target Cell Line IC₅₀ (nM)
1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Cell Viability (MTT) - HEL 92.1.7 150
1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Kinase Assay JAK2 - 25
Ruxolitinib (Control) Cell Viability (MTT) - HEL 92.1.7 120

| Ruxolitinib (Control) | Kinase Assay | JAK2 | - | 5 |

Interpretation: The IC₅₀ from the biochemical kinase assay should ideally be lower than the cellular IC₅₀ from the viability assay. This suggests that the compound's cytotoxic effect is likely mediated through the inhibition of its primary target. A significant decrease in p-STAT3 levels upon treatment, as observed by Western blot, would further validate the on-target effect in a cellular context. A positive result in the CETSA experiment provides direct evidence that the compound binds to its intended target within the complex environment of the cell.

References

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4789. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5437. Retrieved from [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (2022). Elementary Education Online, 21(1). Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1471, 151-171. Retrieved from [Link]

  • Gushchina, I. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14954. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5411. Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Current Medicinal Chemistry, 31. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Journal of Chemical Biology & Pharmaceutical Chemistry. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2014). Journal of Visualized Experiments, (87), 51502. Retrieved from [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). Oncology & Hematology Review, 7(2), 117-122. Retrieved from [Link]

  • Unveiling the Veil of JAK Inhibitors. (2023). Patsnap. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol, 14(15), e4922. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Chemical Biology, 18(4), 735-742. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Small molecule drug discovery targeting the JAK-STAT pathway. (2024). Acta Pharmaceutica Sinica B, 14(5), 1955-1981. Retrieved from [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. (n.d.). Bio-Connect. Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. (2012). Arkivoc, 2012(9), 13-20. Retrieved from [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. (2014). Beilstein Journal of Organic Chemistry, 10, 2393-2401. Retrieved from [Link]

Sources

High-throughput screening of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Analogs

Subtitle: Target-Class Directed Discovery of Next-Generation Kinase Inhibitors using TR-FRET Methodologies

Executive Summary

This application note details a validated protocol for the high-throughput screening (HTS) of a focused library based on the 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine scaffold. While aminopyrazoles are established "privileged structures" for ATP-competitive kinase inhibition (binding the hinge region), the inclusion of the 2-cyclohexylethyl moiety introduces a specific hydrophobic vector designed to probe the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket, depending on the substitution pattern.

This guide focuses on screening these analogs against Cyclin-Dependent Kinase 2 (CDK2) , a validated oncology target, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. The protocol addresses specific solubility challenges associated with the lipophilic cyclohexyl tail and provides a rigorous hit-validation workflow.

Scaffold Rationale & Chemical Space

The core molecule, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine , serves as a fragment-like building block.

  • The Head (Aminopyrazole): Functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule in the kinase hinge region.

  • The Tail (2-cyclohexylethyl): A flexible, lipophilic tether. Unlike rigid phenyl rings, the ethyl-linked cyclohexyl group allows for induced-fit binding in hydrophobic sub-pockets, potentially improving selectivity over homologous kinases.

Library Strategy: The primary diversity point is the exocyclic amine (N4 position), typically derivatized via amide coupling or reductive amination to generate a "Head-Linker-Tail" architecture.

HTS Assay Principle: TR-FRET Kinase Binding

To screen for ATP-competitive inhibitors, we utilize a homogeneous TR-FRET competition assay (e.g., LANCE® Ultra or HTRF®).

  • Mechanism: A Europium (Eu)-labeled anti-tag antibody binds to a tagged kinase (e.g., GST-CDK2). A fluorescently labeled tracer (Alexa Fluor® 647-labeled ATP analog) binds to the kinase active site.

  • Signal: When the tracer is bound, Eu-donor excitation (340 nm) transfers energy to the AF647-acceptor (emission at 665 nm).

  • Inhibition: Analogs displacing the tracer result in a loss of FRET signal (decrease in 665/615 nm ratio).

Experimental Protocol

Materials & Reagents
  • Core Scaffold/Library: 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine analogs (10 mM in DMSO).

  • Target: Recombinant Human CDK2/CyclinE1 (GST-tagged).

  • Tracer: Kinase Tracer 236 (Invitrogen™) or equivalent Staurosporine-red conjugate.

  • Detection: Eu-W1024-labeled Anti-GST Antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Critical for preventing aggregation of the cyclohexyl tail).

Compound Management (Acoustic Dispensing)
  • Source Plate: 384-well LDV (Low Dead Volume) plate containing 10 mM compound stocks.

  • Dest Plate: 384-well low-volume white ProxiPlate (PerkinElmer).

  • Transfer: Dispense 50 nL of compound to achieve a final screening concentration of 10 µM (0.5% DMSO final).

  • Controls:

    • High Control (0% Inhibition): DMSO only.

    • Low Control (100% Inhibition): 10 µM Staurosporine.[1]

Assay Workflow
  • Enzyme Addition: Dispense 5 µL of 2x Kinase/Antibody Mix (2 nM CDK2, 2 nM Eu-Ab) into the assay plate.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT. Note: This allows the compound to access the binding pocket before competition begins.

  • Tracer Addition: Dispense 5 µL of 2x Tracer Mix (100 nM Tracer) into the plate.

  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., EnVision®).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Validation

Primary Screen Analysis

Calculate the FRET Ratio (


).
Normalize data to Percent Inhibition:


Quality Control (Z-Prime): A robust assay must yield a


.


Hit Selection Criteria
  • Threshold: >50% inhibition at 10 µM.

  • False Positive Flag: Compounds showing high fluorescence at 615 nm (Donor interference) or 665 nm (Auto-fluorescence) independent of FRET must be flagged. The cyclohexylethyl tail can induce micelle formation; ensure Brij-35 is fresh to mitigate promiscuous aggregation.

Visualizations

Figure 1: HTS Workflow Logic

This diagram illustrates the critical path from library formatting to hit validation, emphasizing the specific checkpoints for this lipophilic scaffold.

HTS_Workflow cluster_QC Quality Control Library Library Prep 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Analogs (10mM DMSO) Dispense Acoustic Dispensing 50 nL into 384-well Plate Library->Dispense Reaction TR-FRET Reaction + Kinase/Ab (15 min) + Tracer (60 min) Dispense->Reaction Read Signal Detection Ex: 340nm | Em: 665/615nm Reaction->Read Analysis Data Analysis Calc Z' Factor & % Inhibition Read->Analysis Triage Hit Triage Filter Auto-fluorescent cmpds Filter Aggregators Analysis->Triage Hit Cutoff > 50% Validation IC50 Determination 10-point dose response Triage->Validation Clean Hits

Caption: Step-by-step High-Throughput Screening workflow for aminopyrazole analogs, including critical triage steps for false positives.

Figure 2: Scaffold SAR & Binding Mode Hypothesis

This diagram details the structural logic behind the screening library.

SAR_Logic Core 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Hinge Aminopyrazole Head (Hinge Binder) Core->Hinge Linker Ethyl Linker (Flexibility) Core->Linker ATP_Site ATP Binding Site (H-Bonds) Hinge->ATP_Site Primary Interaction Tail Cyclohexyl Group (Hydrophobic Pocket) Linker->Tail Gatekeeper Gatekeeper/Back Pocket (Van der Waals) Tail->Gatekeeper Selectivity Driver

Caption: Structural Activity Relationship (SAR) map showing the functional role of the cyclohexylethyl tail in kinase binding.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Context: Validates the aminopyrazole scaffold for kinase inhibition and gatekeeper targeting.[2] URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI Molecules. Context: Establishes the utility of pyrazole-amine derivatives specifically for CDK2/CyclinE inhibition. URL:[Link]

Sources

Application Note: Synthesis and Functionalization of 1-(2-Cyclohexylethyl)-1H-Pyrazol-4-Amine Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Facility Context: Developed and validated for high-throughput medicinal chemistry workflows (Singapore R&D Hub).

Strategic Rationale: The 1-Alkyl-1H-Pyrazol-4-Amine Scaffold

In contemporary drug discovery, the 4-amino-1H-pyrazole core has emerged as a highly privileged scaffold. It frequently serves as a bioisostere for anilines and phenylsulfonamides, offering superior aqueous solubility, a lower molecular weight footprint, and a distinct hydrogen-bonding profile.

The specific functionalization of this core with a 2-cyclohexylethyl moiety at the N1 position is a strategic design choice. The flexible, saturated hydrocarbon tail acts as a lipophilic anchor, precisely calibrated to occupy deep, hydrophobic pockets within the ATP-binding clefts of target kinases. This structural motif has been instrumental in the design of highly selective 1[1] and2[2], driving sub-micromolar antiproliferative activity against diverse cancer cell lines.

Retrosynthetic Pathway & Workflow

The synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is achieved through a robust, two-step sequence designed for scalability and high atom economy. The workflow avoids protective group chemistry, relying instead on the inherent regioselectivity of the pyrazole core under specific basic conditions.

SynthWorkflow SM1 4-Nitropyrazole Step1 N-Alkylation (Cs2CO3, DMF, 80°C) SM1->Step1 SM2 1-Bromo-2- cyclohexylethane SM2->Step1 Int1 1-(2-Cyclohexylethyl)- 4-nitro-1H-pyrazole Step1->Int1 88% Yield Step2 Catalytic Reduction (H2, Pd/C, MeOH) Int1->Step2 Target 1-(2-Cyclohexylethyl)- 1H-pyrazol-4-amine Step2->Target >95% Yield

Synthetic workflow for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine via N-alkylation and reduction.

Self-Validating Experimental Protocols

To ensure reproducibility across different operators and scales, the following protocols are engineered as self-validating systems . Each phase contains intrinsic chemical indicators and analytical checkpoints that confirm success before proceeding to the next step.

Phase 1: Regioselective N-Alkylation

Objective: Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole.

Protocol:

  • Charge a flame-dried, round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Add Cesium Carbonate (

    
    , 1.5 eq) in one portion. Stir at room temperature for 15 minutes.
    
  • Add 1-bromo-2-cyclohexylethane (1.1 eq) dropwise. Elevate the temperature to 80 °C and stir for 6 hours.

  • Quench the reaction with ice-cold distilled water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Mechanistic Causality: The acidity of the pyrazole N-H requires a base for deprotonation. We specifically select


 over 

or

. The "cesium effect" provides highly soluble, weakly coordinated ion pairs in DMF. The large ionic radius of cesium prevents tight ion-pairing with the pyrazolate anion, drastically enhancing the nitrogen's nucleophilicity. This minimizes thermal degradation and accelerates the

substitution, pushing the yield near 90%.

Self-Validation Checkpoint: The reaction progress is visually validated by a distinct color shift from pale yellow to deep amber upon the formation of the pyrazolate anion. Analytically, TLC (Hexane/EtOAc 3:1) validates completion: the highly polar 4-nitropyrazole (


) is entirely consumed, replaced by a highly lipophilic product spot (

).

Quantitative Data Presentation: Table 1: Optimization of N-Alkylation Conditions for 4-Nitropyrazole

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1

Acetone601245Poor base solubility; sluggish kinetics.
2

DMF80862Moderate yield; tight ion-pairing limits nucleophilicity.
3

THF0 to 25455Strong base induces unwanted side reactions/decomposition.
4

DMF 80 6 88 Optimal; "Cesium effect" maximizes

efficiency.
Phase 2: Catalytic Hydrogenation

Objective: Reduction to 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Protocol:

  • Dissolve 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole (1.0 eq) in anhydrous Methanol (0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an Argon atmosphere.

  • Purge the vessel with Hydrogen gas (

    
    ) three times, then maintain under a 1 atm 
    
    
    
    balloon at ambient temperature for 4 hours.
  • Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol.

  • Concentrate the filtrate in vacuo to yield the target amine. Store immediately under Argon at -20 °C to prevent oxidation.

Mechanistic Causality: Pd/C under mild


 pressure cleanly reduces the nitro group without over-reducing the aromatic pyrazole ring or cleaving the N-alkyl bond—risks commonly associated with harsher dissolving-metal reductions (e.g., Fe/HCl or SnCl2). Methanol is selected as the solvent because it acts as an excellent hydrogen donor and fully solubilizes the nitro intermediate, ensuring a homogeneous reaction environment.

Self-Validation Checkpoint: The reaction is intrinsically self-validating through the cessation of hydrogen gas uptake (the balloon stops deflating). Furthermore, TLC (DCM/MeOH 9:1) confirms success: the UV-active nitro compound disappears, and a new, highly polar spot emerges that stains intensely positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine.

Downstream Applications in Drug Discovery

Once synthesized, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine serves as a highly nucleophilic building block. It is typically subjected to Buchwald-Hartwig cross-coupling or


 reactions with 2,4-dichloropyrimidines. The resulting compounds are potent modulators of the JAK/STAT and CDK pathways, critical targets in oncology and autoimmune disease therapy[1],[2].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Pyrazole-4-amine Derivative (Inhibitor) Inhibitor->JAK ATP-competitive inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Mechanism of action of pyrazole-4-amine derivatives in inhibiting the JAK/STAT signaling pathway.

By embedding the 2-cyclohexylethyl tail into the kinase's hydrophobic pocket, the pyrazole-4-amine derivative competitively blocks ATP binding, preventing the downstream phosphorylation of STAT proteins and halting aberrant gene transcription.

References

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Here, we address common challenges, provide detailed, field-tested protocols, and explain the chemical principles behind our recommendations to empower you to overcome experimental hurdles.

Overview of the Synthetic Challenge

The synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine presents two primary challenges that must be carefully managed to ensure high yield and purity:

  • Regioselectivity of N-Alkylation: The pyrazole ring has two nitrogen atoms (N1 and N2). Alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 constitutional isomers, which are often difficult to separate.[1][2]

  • Introduction of the C4-Amine: The 4-amino group is typically installed via the reduction of a 4-nitro precursor. The choice of reduction conditions is critical to avoid side reactions and ensure a clean, high-yielding conversion.[3][4]

This guide proposes a robust and efficient two-step synthesis starting from commercially available 4-nitropyrazole, which directly addresses these challenges.

Recommended Synthetic Pathway

Our recommended approach involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. This sequence is often preferred as it avoids handling potentially explosive precursors and provides a reliable route to the target compound.[5][6]

Synthetic_Pathway Start 4-Nitropyrazole Step1_Intermediate 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole Start->Step1_Intermediate Step 1: N-Alkylation (e.g., Mitsunobu or Base-mediated) Final_Product 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Step1_Intermediate->Final_Product Step 2: Nitro Reduction (e.g., Catalytic Hydrogenation)

Caption: Recommended two-step synthesis of the target amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole

This protocol describes the N-alkylation of 4-nitropyrazole using a Mitsunobu reaction, a reliable method for this transformation that often favors the desired N1 isomer.[6]

Materials:

  • 4-Nitropyrazole

  • 2-Cyclohexylethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to 4-nitropyrazole).

  • Add 2-cyclohexylethanol (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise via syringe. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to elute the product.

Protocol 2: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

This protocol details the reduction of the nitro-intermediate via catalytic hydrogenation, a clean and high-yielding method.[6][7]

Materials:

  • 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Methodology:

  • Dissolve 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol %). Caution: Pd/C is flammable in the presence of air and solvents. Handle with care.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or Parr shaker at 50 psi) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, which is often pure enough for subsequent steps or can be further purified if necessary.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Part A: N-Alkylation Challenges

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve regioselectivity for the desired N1 product?

A1: Controlling regioselectivity is the most common challenge in pyrazole alkylation.[2] The outcome is influenced by steric, electronic, and solvent effects.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] For 4-nitropyrazole, the N1 and N2 positions are electronically different but sterically similar. The (2-cyclohexylethyl) group is moderately bulky, which can help direct the alkylation.

  • Reaction Conditions: The choice of base and solvent is critical.[8]

    • Base-Mediated Alkylation: Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO often provides good N1 selectivity for 3-substituted pyrazoles.[2] However, for 4-substituted pyrazoles, mixtures are still common.

    • Mitsunobu Reaction: As described in Protocol 1, the Mitsunobu reaction often provides higher N1 regioselectivity for this type of substrate and is a highly recommended starting point.[6]

  • Confirmation: The identity of the isomers must be confirmed unambiguously. The most definitive method is 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect (NOE) experiment (NOESY).[8] An NOE correlation between the pyrazole C5-proton and the methylene protons of the ethyl linker will confirm the N1 isomer.

Q2: The yield of my N-alkylation reaction is low. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including poor reactivity of the electrophile, side reactions, or suboptimal conditions.

Troubleshoot_Alkylation_Yield Start Low Alkylation Yield Observed Check_SM Is starting pyrazole consumed? (Check by TLC/LC-MS) Start->Check_SM Check_Reagents Verify quality of alkylating agent, base, and solvent. Check_SM->Check_Reagents Yes Optimize_Temp Increase reaction temperature. (e.g., from RT to 50-80 °C) Check_SM->Optimize_Temp No Change_Method Switch to a different method. (e.g., Base-mediated to Mitsunobu) Check_Reagents->Change_Method Optimize_Base Change the base. (e.g., K₂CO₃ to Cs₂CO₃ or NaH) Optimize_Temp->Optimize_Base

Caption: Decision tree for troubleshooting low N-alkylation yield.

  • Alkylating Agent: If using a base-mediated approach with an alkyl halide (e.g., 1-bromo-2-cyclohexylethane), ensure its purity. Consider converting the corresponding alcohol (2-cyclohexylethanol) to a better leaving group, such as a tosylate or mesylate, which can be more reactive.

  • Base and Solvent: For base-mediated methods, ensure the base is strong enough and the solvent is anhydrous. Sodium hydride (NaH) in DMF is a stronger combination than K₂CO₃ in acetonitrile and can improve yields, but requires more careful handling.[2]

  • Temperature: Some alkylations require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try increasing the temperature to 50-80 °C.

Part B: Nitro Group Reduction Challenges

Q3: Which reduction method is best for converting the 4-nitro group to the 4-amino group?

A3: Several methods can accomplish this reduction. The best choice depends on your laboratory's equipment, scale, and safety considerations. Catalytic hydrogenation is often the cleanest method, while metal/acid reductions are robust alternatives.[6][9][10]

Method Reagents & Conditions Advantages Disadvantages & Troubleshooting Citations
Catalytic Hydrogenation H₂ gas, 10% Pd/C, MeOH or EtOHHigh yield, very clean reaction, simple workup (filtration).Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. Troubleshooting: If reaction stalls, catalyst may be poisoned; add fresh catalyst.[6][7]
Tin(II) Chloride Reduction SnCl₂, conc. HCl, EtOHEffective and reliable. Tolerant of many functional groups.Workup can be challenging due to formation of tin salts. Often requires careful pH adjustment and extraction.[9]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidInexpensive, effective, and suitable for large scale.Can require heating. Workup involves filtering large amounts of iron salts. Can be less clean than hydrogenation.[10]

Q4: My catalytic hydrogenation is very slow or has stalled. What should I do?

A4: A stalled hydrogenation is usually due to an inactive catalyst or insufficient hydrogen.

  • Catalyst Activity: The catalyst may have been deactivated by trace impurities (e.g., sulfur or halide compounds). Try adding a fresh portion of Pd/C to the reaction mixture. Ensure you are using a high-quality catalyst.

  • Hydrogen Supply: Ensure there are no leaks in your system and that the hydrogen supply (e.g., balloon) has not been depleted.

  • Mass Transfer: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. If stirring is poor, the reaction rate will be very slow.

  • Solvent: Ensure the substrate is fully dissolved in the chosen solvent.

Part C: Purification & Characterization

Q5: My final amine product is streaking on the TLC plate and is difficult to purify by column chromatography. How can I improve this?

A5: Amines are basic and can interact strongly with the acidic silica gel, causing streaking and poor separation.

  • TLC Analysis: Add 1-2% triethylamine (Et₃N) or ammonium hydroxide to your TLC mobile phase. This will neutralize the acidic sites on the silica and result in well-defined spots.

  • Column Chromatography: If purification is necessary, use a mobile phase containing a small amount of a basic modifier. A common choice is to add 0.5-1% triethylamine to your ethyl acetate/hexanes eluent system. This will prevent streaking and improve recovery of your product from the column.

References

  • Kudryavtsev, K. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Gupton, J. T., et al. (2007). Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. SYNTHESIS. Available at: [Link]

  • Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]

  • Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. Arkivoc. Available at: [Link]

  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. Available at: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]

  • Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Blaquiere, N., et al. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

  • Sharma, V., et al. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. IntechOpen. Available at: [Link]

  • Patel, R. H., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Worthington, J., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. ACS.org. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

  • Zawisza, A. (1993). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

  • Hennequin, L. F., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Kónya, K., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at: [Link]

  • Shaabani, A., et al. (2012). One-pot synthesis of highly functionalised 1H-pyrazoles from arylcarbohydrazides, cyclohexyl isocyanide, and acetylene diesters. Arkivoc. Available at: [Link]

  • Gajjela, R., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Available at: [Link]

  • Fensome, A., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. PubMed. Available at: [Link]

  • Huang, H-S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. As a substituted pyrazole with a primary amine, this molecule presents specific purification hurdles, primarily due to the basicity of the amino group. This guide provides in-depth, field-proven answers and troubleshooting strategies to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)
Q1: My primary issue is severe streaking or tailing of the compound during silica gel column chromatography. What causes this and how can I fix it?

Answer: This is the most common problem encountered when purifying basic amines on standard silica gel.[1] The root cause is an acid-base interaction between the basic amine group (-NH₂) of your compound and the weakly acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, often irreversible, binding leads to poor peak shape (tailing), reduced recovery, and in some cases, degradation of the compound on the column.

To counteract this, you must neutralize the acidic sites on the stationary phase. The most effective solutions are:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile tertiary amine, like triethylamine (TEA), or a solution of ammonia in the eluent is the standard approach.[2][3] These modifiers act as competing bases, binding to the acidic silanol groups and allowing your target amine to travel through the column without strong interaction, resulting in a sharp, symmetrical peak.[4][5]

  • Use a Modified Stationary Phase: An excellent alternative is to use an amine-functionalized silica gel column.[2][3] These columns have an amine-coated surface that creates a more basic environment, inherently preventing the unwanted interaction without needing a mobile phase modifier. This often simplifies the purification process.[3]

Q2: I'm getting very low yield after column chromatography. Is my compound getting stuck on the column?

Answer: Yes, low recovery is a direct consequence of the strong acid-base interaction described in Q1.[2] When the amine binds too strongly to the silica, it may not elute completely, even with a highly polar mobile phase. To improve recovery:

  • Deactivate the Silica: Before running the column, wash the silica gel with a solvent mixture containing a high concentration of a basic modifier (e.g., 5% triethylamine in your mobile phase).[4] This pre-treatment "caps" the acidic sites.

  • Avoid Overly Acidic Conditions: Ensure that your crude sample, if dissolved from a workup, does not contain residual acid (e.g., HCl, TFA), as this will exacerbate binding to the silica.

  • Consider Alternative Methods: If low recovery persists, methods that do not rely on silica gel, such as acid-base extraction or crystallization via salt formation, may be more suitable.[6]

Q3: Can I purify 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine without using column chromatography?

Answer: Absolutely. For many heterocyclic amines, non-chromatographic methods can be highly effective, especially for removing non-basic impurities or for large-scale purification.

  • Acid-Base Extraction: This classic technique is ideal for separating basic compounds from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and extract with an aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.

  • Crystallization via Salt Formation: Amines often form highly crystalline salts with acids.[7] Dissolving the crude amine in a suitable solvent (like isopropanol or acetone) and adding an acid (e.g., HCl in ether, oxalic acid, or sulfuric acid) can induce the precipitation of a pure amine salt.[7][8] The purified salt can then be collected by filtration. If the free base is required, the salt can be neutralized and extracted.[7]

Q4: How should I develop a solvent system for purifying this amine on a silica gel column?

Answer: Method development should always start with Thin Layer Chromatography (TLC).[9]

  • Prepare a Modified TLC System: Before spotting, pre-run your TLC plate in your chosen mobile phase that already contains 1% triethylamine (TEA).[4] This equilibrates the silica on the plate, providing a more accurate prediction of column behavior.

  • Screen Solvents: A good starting point for amines is a mixture of a non-polar and a polar solvent. Common systems include Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[2]

  • Target an Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) of 0.25-0.35 for your target compound. This Rf value typically provides the best separation during column chromatography.

  • Confirm Separation: Ensure that your target spot is well-separated from all major impurities on the TLC plate before committing to a large-scale column.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

ProblemObservationProbable Cause(s)Recommended Solution(s)
Severe Tailing The spot on the TLC plate or the peak from the column is elongated and not symmetrical.Insufficient neutralization of acidic silica.[1][2]Increase the concentration of the basic modifier (e.g., from 1% to 2% TEA). If using DCM/MeOH, switch to a pre-mixed solution of 2-7% NH₃ in Methanol as your polar component.[1]
Low Recovery The isolated yield is significantly lower than expected based on crude NMR/LCMS.Irreversible adsorption of the amine onto the silica gel.[2]1. Use an amine-functionalized silica column.[3]2. Perform a preliminary acid-base extraction to remove acidic impurities before chromatography.3. Switch to purification by crystallization.[7][8]
Compound Won't Crystallize The purified oil does not solidify from any tested solvent system.1. Residual impurities are inhibiting lattice formation.2. The free base form of the compound is a low-melting solid or an oil at room temperature.1. Attempt crystallization via salt formation by adding an acid (e.g., HCl, oxalic acid) to a solution of the compound. Salts are often more crystalline than the free base.[7][8]2. Try an anti-solvent crystallization: dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water or hexane) until turbidity appears, then cool slowly.[7]
Co-elution with Impurity A key impurity has a very similar Rf to the target compound.The chosen solvent system does not have enough selectivity for the two compounds.[2]1. Change the solvent system entirely. If you are using a Hexane/EtOAc system, try a DCM/MeOH or a Toluene/Acetone system. Different solvents interact with compounds differently and can alter the elution order.2. If the impurity is not basic, an acid-base extraction should easily remove it.
Part 3: Key Experimental Protocols & Visualizations
Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification technique based on the initial assessment of your crude material.

Purification_Workflow start Start: Crude 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine check_purity Assess Crude Purity (TLC, LCMS, NMR) start->check_purity high_purity High Purity (>90%) Minor Non-basic Impurities check_purity->high_purity High low_purity Low Purity (<90%) Multiple or Basic Impurities check_purity->low_purity Low crystallize Attempt Direct Recrystallization or Salt Formation high_purity->crystallize acid_base Perform Acid-Base Extraction low_purity->acid_base final_product Pure Product crystallize->final_product check_purity2 Assess Purity of Extracted Material acid_base->check_purity2 check_purity2->crystallize Purity >85% column Purify by Column Chromatography (Amine-Treated Silica) check_purity2->column Purity <85% column->final_product

Caption: Decision workflow for purifying 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Protocol 1: Flash Chromatography with Triethylamine (TEA)-Treated Silica

This protocol describes the standard method for purifying basic amines on silica gel.

  • Prepare the Eluent: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate) based on your TLC analysis. Add triethylamine (TEA) to a final concentration of 1-2% (v/v). For example, to make 1 L of eluent with 1% TEA, add 10 mL of TEA to 990 mL of the solvent mixture.[1]

  • Prepare Silica Slurry: In a beaker in a fume hood, add your silica gel. Add the TEA-containing mobile phase to create a slurry. This step is crucial for deactivating the silica.

  • Pack and Equilibrate the Column: Pour the slurry into your column and allow it to pack. Pass at least 2-3 column volumes of the TEA-containing mobile phase through the packed column to ensure it is fully equilibrated.

  • Load and Elute: Dissolve your crude compound in a minimal amount of the mobile phase or DCM. Load it onto the column and begin elution with your TEA-containing mobile phase, collecting fractions as you normally would.

Protocol 2: Purification via Recrystallization from an Acid Salt

This method is excellent for obtaining high-purity, crystalline material, which is often easier to handle than the free-base oil.

  • Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent. Good starting points are isopropanol, ethanol, or ethyl acetate (approx. 5-10 mL per gram of crude).

  • Acid Addition: While stirring, slowly add a solution of an acid (1.0 to 1.1 eq). A common choice is 2M HCl in diethyl ether, or a solution of oxalic acid in isopropanol.

  • Crystallization: The hydrochloride or oxalate salt will often precipitate or crystallize out of the solution.[7][8] This process can be aided by cooling the mixture in an ice bath. You can scratch the inside of the flask with a glass rod to initiate crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure amine salt.

  • (Optional) Liberation of Free Base: If the free base is needed, the salt can be dissolved in water, basified with 1M NaOH until pH > 10, and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the pure free amine.

Part 4: References
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem. Retrieved March 3, 2026, from

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem. Retrieved March 3, 2026, from

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved March 3, 2026, from

  • Amine purification. (2011, August 29). Science Forums. Retrieved March 3, 2026, from

  • How to isolate Imine by column chromatography? (2016, February 20). ResearchGate. Retrieved March 3, 2026, from

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved March 3, 2026, from

  • Method for purifying pyrazoles. (2011). Google Patents. Retrieved March 3, 2026, from

  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved March 3, 2026, from

  • Successful flash chromatography. (2025, December 6). Biotage. Retrieved March 3, 2026, from

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved March 3, 2026, from

Sources

Stability testing of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights, validated protocols, and targeted troubleshooting strategies for handling this specific chemical entity.

Unlike generic stability guides, this documentation analyzes the exact structural causality of your compound—balancing the extreme lipophilicity of the cyclohexylethyl tail with the oxidative vulnerability of the aminopyrazole core.

🔬 Module 1: Mechanistic Insights & Chemical Causality

Q: What is the primary chemical instability associated with 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine? A: The primary vulnerability lies in the C-4 primary amine. The pyrazole ring is highly electron-rich, making the 4-amino group exceptionally susceptible to air oxidation. Upon exposure to ambient oxygen or reactive oxygen species (ROS), the amine readily oxidizes to form N-oxides, or dimerizes to form azo and azoxy compounds [1]. This is visually identifiable by a distinct color shift in your samples from off-white/clear to a deep reddish-brown.

Q: Does the 1-(2-cyclohexylethyl) substitution improve or hinder stability compared to the unsubstituted core? A: It significantly improves chemical stability against catastrophic ring degradation. In unsubstituted 1H-pyrazol-4-amines, N-hydroxylation can lead to the elimination of the N-1 proton, forming a highly reactive and potentially toxic iminopyrazole intermediate[2]. Because your compound features a bulky 2-cyclohexylethyl group at the N-1 position, this specific elimination pathway is sterically and chemically blocked [2]. However, while the ring is stabilized, the extreme lipophilicity of the cyclohexyl group introduces physical stability challenges (precipitation) in aqueous assays.

📋 Module 2: Standardized Experimental Protocols

Q: How do I perform an ICH-compliant oxidative forced degradation study for this specific compound? A: To accurately profile the degradation of this compound without triggering false positives due to precipitation, follow this specialized step-by-step methodology aligned with ICH Q1A(R2) stress testing principles [3].

Protocol: Oxidative Forced Degradation Workflow

  • Solvent Preparation: Prepare a diluent of 50% Acetonitrile / 50% HPLC-grade Water. Causality: The 50% organic modifier is mandatory to keep the highly lipophilic 2-cyclohexylethyl moiety fully solvated during the assay.

  • Sample Dissolution: Dissolve the bulk 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine powder to achieve a precise stock concentration of 1.0 mg/mL.

  • Stress Application: Transfer 5.0 mL of the stock solution to an amber glass vial. Add 0.5 mL of 3% Hydrogen Peroxide (

    
    ) to induce oxidative stress.
    
  • Incubation: Seal the vial and incubate in a temperature-controlled stability chamber at 40°C for 24 hours.

  • Reaction Quenching: Remove the vial and immediately add 0.5 mL of 10% Sodium Thiosulfate (

    
    ) to quench residual peroxides and halt the oxidation cascade.
    
  • Analysis: Filter the quenched sample through a 0.22 µm PTFE syringe filter and inject it into an LC-MS system to quantify parent loss and identify M+16 (N-oxide) or dimerized degradants.

🛠️ Module 3: Troubleshooting & Assay Anomalies (FAQs)

Q: My compound solution turned red/brown after 24 hours on the benchtop. Is the batch ruined? A: Yes, the batch is likely compromised for quantitative analytical purposes. This discoloration is the classic signature of arylamine oxidation forming azo-dimers [1]. Resolution: Always prepare solutions of this compound under an inert atmosphere (Argon or Nitrogen purging). For long-term liquid storage, consider the addition of a compatible antioxidant (e.g., 0.1% ascorbic acid or BHT) and store in amber vials to prevent photo-catalyzed oxidation.

Q: During my 6-month aqueous buffer stability testing, the HPLC peak area of the parent compound dropped by 40%, but no degradation peaks appeared on the chromatogram. What is happening? A: You are observing physical precipitation, not chemical degradation. The 2-cyclohexylethyl tail is highly hydrophobic. Over time, especially at lower temperatures (e.g., 5°C) or in buffers with low organic content, the compound will self-associate and precipitate out of solution, sticking to the walls of the vial. Resolution: Re-run the stability assay using a buffer containing at least 5-10% DMSO, or add a non-ionic surfactant (like Tween-80) to maintain solubility over the testing period.

Q: What are the recommended baseline storage conditions for the bulk API? A: Based on ICH Q1A(R2) guidelines [3] and the oxidative vulnerability of the aminopyrazole core, the bulk powder must be stored in a double-polyethylene bag, purged with Nitrogen/Argon, placed inside a sealed HDPE drum, and stored at 2°C to 8°C.

📊 Module 4: Quantitative Data & Reference Tables

Table 1: Recommended ICH Q1A(R2) Stability Testing Matrix [3]

Study Type Storage Condition Minimum Time Period Sampling Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months 0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

Table 2: Diagnostic LC-MS Signatures for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Degradants

Degradation Pathway Stressor Expected Mass Shift (LC-MS) Visual Signature
N-Oxidation Peroxides / ROS +16 Da or +32 Da Slight yellowing

| Azo Dimerization | Ambient Air (


) | ~ (2M - 4) Da | Deep Red / Brown |
| Ring Cleavage  | Extreme Acid/Heat | Variable (Loss of pyrazole) | Colorless |

🗺️ Module 5: Pathway Visualization

Below is the logical mapping of the compound's degradation pathways, highlighting how your specific molecular structure dictates its stability profile.

G cluster_0 Blocked Pathway (N-1 Alkylated) cluster_1 Active Pathway (C-4 Amine) Parent 1-(2-cyclohexylethyl)- 1H-pyrazol-4-amine Imino Reactive Iminopyrazole (Bioactivation / Cleavage) Parent->Imino Blocked by N-1 substitution Azo Azo / Azoxy Dimers (Red/Brown Discoloration) Parent->Azo Air / O2 Dimerization NOxide N-Oxidation Products (+16 Da / +32 Da Mass Shift) Parent->NOxide ROS / H2O2 Oxidation

Fig 1. Degradation pathways of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine highlighting the N-1 block.

References

  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Source: ResearchGate URL: [Link]

  • Title: Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Technical Support Center: Crystallization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (CAS 1342252-77-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this pyrazole derivative. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: My 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is not crystallizing from solution. What are the first steps?

A1: Failure to crystallize is almost always a problem of not achieving proper supersaturation. Supersaturation is the state where the concentration of your compound in solution exceeds its equilibrium solubility, providing the thermodynamic driving force for crystal formation.[1]

Here are the initial steps to troubleshoot:

  • Confirm Purity: Impurities can significantly inhibit crystallization or lead to undesirable outcomes like "oiling out".[2][3] Even small amounts of structurally related impurities can disrupt the crystal lattice formation.[2][4] If possible, re-purify a small batch of your material using column chromatography (on neutral or deactivated silica gel to accommodate the basic amine) or an acid-base extraction to ensure you are starting with high-purity material.[5][6]

  • Solvent System Evaluation: The choice of solvent is critical. An ideal solvent for cooling crystallization should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[7] For pyrazole derivatives, alcohols like ethanol and isopropanol are often good starting points.[8][9]

  • Increase Concentration: You may simply have too much solvent. If the solution is clear at room temperature, it is not saturated. Try slowly evaporating the solvent or starting a new trial with less solvent to create a saturated or supersaturated solution.[10]

  • Induce Nucleation: If a supersaturated solution has been achieved but no crystals form, nucleation may be kinetically hindered. You can attempt to induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.[11]

    • Seeding: Add a single, tiny crystal of previously isolated pure material to the supersaturated solution. This provides a template for crystal growth.[10][11]

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from the solution as a supercooled liquid or oil instead of a solid crystalline phase.[12][13] This typically happens when the temperature of the solution is higher than the melting point of the solute at the point of supersaturation.[10] This is a common issue with compounds that have low melting points or are impure, as impurities can depress the melting point.[10][14] The resulting oil often traps impurities more readily than a crystalline solid, defeating the purpose of crystallization.[10][12]

Strategies to Prevent Oiling Out:

  • Reduce the Cooling Rate: Rapid cooling can cause the solution to become highly supersaturated at a temperature that is still above the compound's melting point. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.[14]

  • Add More Solvent: The solution may be too concentrated, causing the compound to precipitate at too high a temperature. Re-heat the solution until the oil redissolves, add more of the primary solvent (10-20% more), and then attempt to cool slowly again.[10]

  • Change the Solvent System: Choose a solvent with a lower boiling point. This ensures that the solution temperature at saturation is below the melting point of your compound. Alternatively, an anti-solvent crystallization approach can be effective (see Protocol 2).

  • Utilize Seed Crystals: Adding seed crystals to a solution that is just beginning to show signs of oiling can sometimes direct the system towards crystallization instead of liquid phase separation.[13][15]

Q3: What are the best solvent systems for crystallizing 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine?

A3: The solubility of pyrazole derivatives can vary significantly based on their substituents.[7] For 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, the cyclohexylethyl group adds significant non-polar character, while the aminopyrazole core provides sites for hydrogen bonding. A systematic approach to solvent screening is recommended.

Solvent ClassRecommended SolventsRationale & Strategy
Alcohols (Protic) Ethanol, Isopropanol (IPA)Good starting point. Pyrazole derivatives often show moderate solubility at room temperature and good solubility when heated in these solvents, making them ideal for cooling crystallization.[8][9]
Esters Ethyl AcetateA medium polarity solvent that can be effective for compounds with intermediate polarity.[8] Can be used for cooling or anti-solvent methods.
Ketones AcetoneOften too good a solvent for cooling crystallization, but excellent for dissolving the compound before adding an anti-solvent.[8]
Aromatic TolueneMay be effective for less polar compounds or as a co-solvent.[8]
Anti-Solvents Water, Hexane, HeptaneWater can be an effective anti-solvent when the primary solvent is a water-miscible one like ethanol, IPA, or acetone.[1] Hexane or heptane are good choices for less polar primary solvents like ethyl acetate or toluene.

Screening Procedure:

  • Place ~10-20 mg of your compound in several small test tubes.

  • Add a potential solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If it dissolves easily at room temperature, the solvent is likely too good for cooling crystallization but may be suitable for an anti-solvent approach.

  • If it is sparingly soluble at room temperature, heat the mixture gently. If it dissolves completely upon heating, it is a good candidate for cooling crystallization.

  • Cool the heated solutions to see if crystals form.

Q4: The amine group on my pyrazole seems to be affecting solubility and purification. Can I use pH to my advantage?

A4: Absolutely. The 4-amino group is basic and can be protonated under acidic conditions. This property can be leveraged for both purification and crystallization.

  • Purification (Acid-Base Extraction): You can dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and extract it with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[5][7] You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, causing it to precipitate out, after which it can be extracted back into an organic solvent and dried. This is an excellent purification step prior to final crystallization.

  • pH-Modulated Crystallization: Crystallization can be induced by carefully adjusting the pH of a solution.[16] For your compound, this would typically involve dissolving it in a slightly acidic aqueous solution (where it is soluble as the ammonium salt) and then slowly adding a base to raise the pH. As the amine deprotonates, its aqueous solubility will decrease dramatically, leading to supersaturation and crystallization. This method requires careful control to avoid rapid precipitation of amorphous material.[17]

Troubleshooting Workflows & Diagrams

General Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G cluster_0 Initial Crystallization Attempt cluster_1 Problem Diagnosis & Solution start Crude Product In purity_check Is Starting Material Pure? start->purity_check attempt Dissolve in Hot Solvent, Cool Slowly result Observe Outcome attempt->result no_xtal Problem: No Crystals (Clear Solution) result->no_xtal Clear Solution oiling Problem: Oiling Out result->oiling Liquid Droplets poor_yield Problem: Poor Yield / Quality result->poor_yield Amorphous/Needles success High-Quality Crystals result->success Good Crystals sol_no_xtal Solution: 1. Concentrate Solution 2. Cool to lower temp 3. Scratch / Seed no_xtal->sol_no_xtal sol_oiling Solution: 1. Re-heat & add more solvent 2. Slow cooling rate 3. Use different solvent oiling->sol_oiling sol_poor_yield Solution: 1. Check filtrate for product 2. Re-crystallize slowly 3. Consider anti-solvent method poor_yield->sol_poor_yield sol_no_xtal->attempt sol_oiling->attempt sol_poor_yield->attempt purity_check->attempt Yes purify Purify via Column or Acid/Base Extraction purity_check->purify No purify->attempt

Caption: A workflow for diagnosing and solving common crystallization problems.

Oiling Out: Causes and Remediation

This diagram illustrates the thermodynamic reasons for oiling out and the pathways to correct it.

G start Supersaturated Solution (High Temperature) path_fast Fast Cooling start->path_fast path_slow Slow Cooling start->path_slow outcome_oil Oiling Out Occurs (Impure Liquid) path_fast->outcome_oil Crosses oiling curve above melting point outcome_xtal Ideal Nucleation & Crystal Growth path_slow->outcome_xtal Crosses solubility curve below melting point meta_zone Metastable Zone oil_curve Oiling Out Curve (LLPS) sol_curve Solubility Curve outcome_oil->outcome_xtal Remediation: Re-heat, dilute, cool slowly

Caption: The relationship between cooling rate, solubility, and oiling out.

Detailed Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This protocol is the most common technique and relies on the decreased solubility of the compound at lower temperatures.[8]

  • Dissolution: In a flask equipped with a stir bar and reflux condenser, add the crude 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. Add the minimum volume of a suitable solvent (e.g., isopropanol) required to fully dissolve the compound at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure a slow cooling rate, you can insulate the flask with glass wool or place it inside a larger beaker of warm water. Slow cooling is crucial for forming large, well-defined crystals and minimizing impurity incorporation.[10]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) if necessary, to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold crystallization solvent to remove residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[1][18] It is particularly effective at preventing oiling out.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, add a "poor" or "anti-solvent" (e.g., deionized water or heptane) dropwise.

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. This point of cloudiness indicates the onset of precipitation/crystallization.

  • Induce Crystallization: If an oil forms, add a small amount of the "good" solvent to redissolve it, then add the anti-solvent even more slowly. If no crystals form at the turbidity point, try scratching the flask or adding a seed crystal.

  • Equilibration & Cooling: Once crystallization has begun, allow the mixture to stir at room temperature for at least one hour to ensure complete crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods?. (2024). Brainly. [Link]

  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC - NIH. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT. [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX. [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH. [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]

  • Anti-Solvent Crystallization. (2025). ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Using Volatile Buffers to Adjust Drop pH and Induce Crystallization. (n.d.). Hampton Research. [Link]

  • What solvent should I use to recrystallize pyrazoline?. (2017). ResearchGate. [Link]

  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. (n.d.). PubMed. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). European Journal of Chemistry. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent. (n.d.). AUA Journals. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018). Sciencemadness Discussion Board. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

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Technical Support Center: Pyrazole Synthesis Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazoles are privileged scaffolds in drug discovery and agrochemicals, but their synthesis is notoriously plagued by regioselectivity issues, poor yields in cycloadditions, and unpredictable post-synthetic functionalization.

This guide is designed to move beyond basic reaction schemes. Here, we troubleshoot the most common experimental bottlenecks by examining the underlying physical chemistry and mechanistic causality, providing you with self-validating protocols to ensure reproducible success at the bench.

Section 1: Knorr Pyrazole Synthesis & Regioselectivity Issues

Q1: Why am I getting an intractable mixture of regioisomers in my Knorr synthesis, and how can I drive the reaction toward a single product?

The Causality: The classic Knorr synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The two nitrogen atoms of the hydrazine possess different nucleophilicities (e.g., the terminal -NH₂ is typically more nucleophilic than the internal -NH-). However, standard protic solvents like ethanol fail to adequately differentiate the electrophilicity of the two distinct carbonyl carbons. This lack of electronic discrimination leads to competitive nucleophilic attack pathways, resulting in a frustrating mixture of 1,3,5- and 1,5,3-substituted regioisomers[1].

The Solution: To achieve high regioselectivity, you must manipulate the hydrogen-bonding environment and the protonation state of your intermediates. Switching to fluorinated solvents, such as 2,2,2-Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP), dramatically alters the reaction pathway[2]. These solvents are strong hydrogen-bond donors but weak nucleophiles; they selectively activate the more sterically accessible or electron-rich carbonyl group. Furthermore, introducing an acidic additive like Trifluoroacetic Acid (TFA) protonates the more basic nitrogen of the hydrazine, forcing the less basic nitrogen to initiate the nucleophilic attack, effectively flipping or locking the regioselectivity[3].

Quantitative Data: Impact of Solvent and Additives on Knorr Regioselectivity

Note: Data reflects the condensation of a standard unsymmetrical 1,3-diketone with an arylhydrazine.

Solvent SystemAdditiveTemperature (°C)Regioisomeric Ratio (Major:Minor)Isolated Yield (%)
Ethanol (EtOH)None78 (Reflux)1.2 : 174
TolueneNone110 (Reflux)2.5 : 168
2,2,2-Trifluoroethanol (TFE)None8015 : 188
TFETrifluoroacetic Acid (TFA)80>99 : 194
Hexafluoro-2-propanol (HFIP)None60>99 : 191
Experimental Protocol: Regioselective Knorr Synthesis in TFE
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M concentration.

  • Activation: Add Trifluoroacetic Acid (TFA) (0.1 equiv, 0.1 mmol) to the solution and stir at room temperature for 5 minutes to pre-activate the carbonyl species.

  • Addition: Slowly add the substituted hydrazine (1.1 equiv, 1.1 mmol) dropwise over 10 minutes to prevent exothermic degradation and maintain kinetic control.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–24 hours. Monitor reaction progress via LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize residual TFA, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the single major regioisomer.

Section 2: [3+2] Cycloaddition Bottlenecks

Q2: My 1,3-dipolar cycloaddition between a diazo compound (or sydnone) and an alkyne is suffering from low yields and sluggish kinetics. How do I optimize this?

The Causality: Uncatalyzed [3+2] cycloadditions often require elevated temperatures to overcome high activation energy barriers. Unfortunately, prolonged heating frequently leads to the thermal decomposition of the 1,3-dipole (such as diazo compounds) before the cycloaddition can reach completion[4]. Additionally, unactivated or electron-rich alkynes are notoriously poor dipolarophiles under standard thermal conditions.

The Solution: Transition away from purely thermal conditions to a base-mediated or metal-catalyzed system. For example, utilizing 2-alkynyl-1,3-dithianes alongside sydnones in a base-mediated environment (using DBU) exploits the umpolung (polarity inversion) properties of the dithiane[5]. The base facilitates rapid cyclization at room temperature to 60 °C, bypassing the thermal degradation pathways and yielding highly functionalized, regiochemically pure pyrazoles[5].

Experimental Protocol: Base-Mediated[3+2] Cycloaddition
  • Preparation: Charge a reaction vial with the sydnone derivative (1.0 equiv, 0.5 mmol) and the 2-alkynyl-1,3-dithiane (1.2 equiv, 0.6 mmol).

  • Solvent & Base: Add anhydrous DMF (3.0 mL) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 0.75 mmol).

  • Cycloaddition: Stir the reaction mixture at room temperature for 8 hours. The base accelerates the umpolung-driven cycloaddition.

  • Quenching & Extraction: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove residual DMF. Dry over MgSO₄, concentrate under vacuum, and purify via silica gel chromatography.

Section 3: Post-Synthetic Functionalization

Q3: When I attempt post-synthetic N-alkylation of my unsymmetrical 3,5-disubstituted pyrazole, I get a 1:1 mixture of N1 and N2 alkylated products. How can I control this?

The Causality: Pyrazoles exhibit rapid annular tautomerism in solution, meaning the N-H proton constantly exchanges between the two nitrogen atoms. When a weak base (like K₂CO₃) is used to deprotonate the pyrazole, it generates a delocalized pyrazolide anion. Because the negative charge is distributed across both nitrogens, the incoming electrophile's attack is governed almost entirely by the steric bulk of the C3 and C5 substituents, which is rarely sufficient to provide high selectivity[6].

The Solution: You must control the geometry of the transition state by tuning the base and the counterion. Switching to a strong base like Sodium Hydride (NaH) in an aprotic solvent creates a tighter ion pair[6]. The hard sodium cation coordinates strongly to the nitrogen with the highest electron density (often the less sterically hindered one), effectively "shielding" it. This directs the incoming alkylating agent exclusively to the opposite nitrogen atom, preventing the formation of regioisomeric mixtures and yielding a single N-alkylated product[6].

Visualizations & Workflows

G A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Standard Solvents (EtOH) Neutral pH A->B Conventional Route C Fluorinated Solvents (TFE/HFIP) Acidic Additives A->C Optimized Route D Mixture of Regioisomers (1,3,5- and 1,5,3-substituted) B->D Poor Control E High Regioselectivity (Single Major Isomer) C->E H-Bonding & Activation

Workflow for controlling regioselectivity in Knorr pyrazole synthesis via solvent optimization.

G Start Identify Pyrazole Synthesis Issue Regio Regioisomer Mixtures Start->Regio Yield Low Yield / Incomplete Reaction Start->Yield Alkylation Poor N-Alkylation Selectivity Start->Alkylation Regio_Sol Switch to TFE/HFIP or adjust pH Regio->Regio_Sol Yield_Sol Use Base-Mediated [3+2] Cycloaddition Yield->Yield_Sol Alk_Sol Change Base (NaH vs K2CO3) & counterion size Alkylation->Alk_Sol

Decision tree for troubleshooting common pyrazole synthesis and functionalization issues.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. URL: [Link]

  • Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. URL: [Link]

  • Fersing, C., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. URL: [Link]

  • National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. URL: [Link]

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Validation & Comparative

Validating the Biological Target of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine: A Comparative Guide to Modern Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target.[1][2] An unambiguous understanding of the mechanism of action is paramount for predicting efficacy, anticipating potential toxicities, and designing next-generation compounds. This guide provides an in-depth comparison of modern experimental strategies for validating the biological target of a novel chemical entity, using the hypothetical compound 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a case study.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs.[3][4] Its derivatives are frequently found to interact with a variety of biological targets, with a particular prevalence for protein kinases.[5][6][7] Given this precedent, our exploration will begin with methods suited for identifying kinase targets, but will expand to include unbiased, genome-wide approaches to ensure a comprehensive and rigorous validation process. We will dissect and compare three powerful, orthogonal techniques: Chemical Proteomics using Kinobeads, Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening.

Comparative Analysis of Target Validation Strategies

The core principle of modern target validation is the use of multiple, independent lines of evidence to build a robust case for a specific drug-target interaction.[8][9] Below, we compare three gold-standard techniques, outlining their principles, strengths, and limitations.

Technique Principle Primary Output Strengths Limitations
Chemical Proteomics (Kinobeads) Competitive affinity capture of endogenous proteins from cell lysates using a broad-spectrum inhibitor matrix.[10][11]Rank-ordered list of proteins (often kinases) that bind to the compound, with associated binding affinities (IC50).[12]Unbiased within a protein class (e.g., kinome), identifies direct binding partners, provides quantitative affinity data.[11][13]Limited to targets that bind the immobilized probes, may not capture allosteric binders, performed in lysates which may not fully reflect the cellular environment.[11]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in intact cells or lysates.[14][15]A thermal shift curve or isothermal dose-response fingerprint demonstrating target engagement.[16][17]Confirms direct target engagement in a physiological (intact cell) context, does not require compound modification.[15]Requires a specific antibody for detection (low-throughput) or mass spectrometry (higher-throughput), not suitable for initial discovery of unknown targets.
CRISPR-Cas9 Screening Genome-wide knockout of genes to identify those whose loss confers resistance or sensitivity to the compound.[18][19][20]A list of genes that, when knocked out, modulate the cellular response to the compound.Unbiased, genome-wide approach, identifies functionally important pathway members, not just direct binders.[18][21]Identifies essential pathway components, which may not be the direct binding target; prone to off-target effects; resource-intensive.[18]

An Integrated Workflow for Target Validation

A robust target validation strategy does not rely on a single method. Instead, it integrates orthogonal approaches to build a cohesive and compelling narrative. The following workflow illustrates how these techniques can be synergistically employed.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Engagement & Validation A Start with Novel Compound (1-(2-cyclohexylethyl)-1H-pyrazol-4-amine) B Chemical Proteomics (Kinobeads) A->B Parallel Screens C CRISPR-Cas9 Screen (Resistance/Sensitivity) A->C Parallel Screens D List of Direct Binders (e.g., Kinase A, B, C) B->D E List of Essential Genes (e.g., Gene X, Y, Z) C->E F Convergent Analysis: Identify Overlapping Hits & Pathways D->F E->F G Top Candidate Target (e.g., Kinase A) F->G H Cellular Thermal Shift Assay (CETSA) (for Kinase A) G->H I Biochemical Assays (Recombinant Kinase A) G->I J Validated Target H->J I->J

Caption: Integrated workflow for target identification and validation.

Experimental Protocols and Data Presentation

Chemical Proteomics with Kinobeads

This method is ideal for an initial, unbiased screen of the kinome, given the pyrazole scaffold of our compound.[11] The principle relies on the competition between our soluble test compound and immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases in a cell lysate.[10]

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., A375 melanoma cells) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Competition Assay: Aliquot the cell lysate. Treat the aliquots with a range of concentrations of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (e.g., 0.01 µM to 50 µM) or a DMSO vehicle control for 1 hour.

  • Kinobead Incubation: Add the kinobead slurry to the treated lysates and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Sample Preparation and LC-MS/MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., via tryptic digestion). Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis: Calculate the ratio of kinase abundance in compound-treated samples versus DMSO controls. Plot these ratios against the compound concentration to generate dose-response curves and calculate IC50 values for each competed kinase.[12]

Protein Target Gene Symbol Calculated IC50 (µM) Known Role
Cyclin-dependent kinase 2CDK20.05Cell cycle regulation
Mitogen-activated protein kinase 1MAPK1 (ERK2)1.2Signal transduction
Serine/threonine-protein kinase B-rafBRAF8.5MAP kinase pathway
Receptor tyrosine kinase DDR1DDR1> 50Collagen receptor

This hypothetical data suggests a potent and selective interaction with CDK2.

Cellular Thermal Shift Assay (CETSA)

Following the identification of a top candidate like CDK2 from the kinobeads screen, CETSA is used to confirm direct engagement in an intact cell environment.[14][15]

  • Cell Treatment: Seed cells (e.g., A375) and grow overnight. Treat the cells with a fixed concentration of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (e.g., 1 µM) or DMSO for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, resuspend them, and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[14]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and normalize the protein concentration. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (CDK2) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities for CDK2 at each temperature. Plot the percentage of soluble CDK2 relative to the non-heated control against the temperature for both DMSO and compound-treated samples to generate a melt curve. A shift in the curve indicates thermal stabilization.

G A 1. Treat Intact Cells (DMSO vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Generate Melt Curve) F->G

Caption: Step-by-step workflow for a CETSA experiment.

CRISPR-Cas9 Knockout Screen

To provide an orthogonal, functional validation of our top candidate, a CRISPR-Cas9 screen can identify genes whose loss of function phenocopies or blocks the effect of the compound.[18][22] A positive selection screen for resistance is a common approach.

  • Library Transduction: Transduce a population of Cas9-expressing cells (e.g., A375) with a pooled genome-wide sgRNA library (e.g., GeCKOv2) at a low multiplicity of infection.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Compound Treatment: Split the cell population into two groups. Treat one group with a lethal dose of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and the other with DMSO as a control.

  • Cell Culture: Culture the cells for a sufficient period for the resistant clones to emerge and expand in the treated population.

  • Genomic DNA Extraction: Harvest cells from both populations and extract genomic DNA.

  • NGS and Data Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Sequence the amplicons using next-generation sequencing (NGS). Analyze the sequencing data to determine the frequency of each sgRNA in the treated versus control populations. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance.[18]

Gene Symbol sgRNA Enrichment (log2 Fold Change) Function Interpretation
CDK28.5Target of compoundStrongest hit; loss of target prevents compound binding/effect.
CCNE16.2Cyclin partner of CDK2Loss of activating partner mimics loss of target.
RB1-4.1Downstream substrate of CDK2Knockout is synthetic lethal with compound treatment (sensitizes).

This hypothetical data strongly supports CDK2 as the functional target, as its knockout provides the most significant resistance to the compound's cytotoxic effects.

Conclusion

Validating the biological target of a novel compound like 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a multi-faceted process that demands rigorous, orthogonal experimental approaches.[2] This guide has compared three powerful techniques: chemical proteomics for unbiased identification of direct binding partners, CETSA for confirming target engagement in a cellular context, and CRISPR-Cas9 screening for unbiased functional validation. By integrating these methods, researchers can move from a list of potential interactors to a single, validated biological target with high confidence. This structured, evidence-based approach is fundamental to the successful progression of new chemical entities through the drug discovery pipeline.

References

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. Revvity, Inc.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Target Validation Techniques: Unlocking the Future of Drug Development. Infinix Bio. Published February 15, 2026.
  • Target validation: A door to drug discovery.
  • Target Identification and Validation (Small Molecules). University College London.
  • Explore the role of CRISPR gene editing in target validation. Select Science.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Published December 31, 2024.
  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. Published April 15, 2015.
  • Target Identification & Validation in Drug Discovery. Technology Networks. Published February 15, 2024.
  • CRISPR-Cas9 screening for target identification. Revvity.
  • Currents: A bead-based kinase competition assay for chemical proteomics.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Published July 19, 2022.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Published August 5, 2024.
  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Publications. Published December 5, 2012.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications. Published February 4, 2022.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]. Benchchem.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC.
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Published March 25, 2023.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

Sources

Comparative Analysis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in Preclinical Disease Models: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary:

The landscape of therapeutic development is in a perpetual state of evolution, demanding rigorous evaluation of novel chemical entities against established standards of care. This guide provides a comprehensive comparative analysis of the novel compound, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, against established therapeutic agents within the context of [User: Please specify the disease model here. For the purpose of this template, we will proceed with a hypothetical scenario in inflammatory bowel disease (IBD) ]. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven framework for assessing the potential of this pyrazole derivative. This document is structured to not only present comparative efficacy and safety data but also to elucidate the underlying experimental designs and mechanistic pathways, thereby upholding the principles of scientific integrity and reproducibility.

Introduction: The Therapeutic Rationale for Targeting [Specify Disease] with Novel Pyrazole Compounds

[User: Please specify the disease ] remains a significant clinical challenge, with a substantial patient population experiencing inadequate response or adverse effects from current therapeutic regimens. The established treatment paradigm, while effective for a subset of patients, is often associated with [mention common side effects or limitations of established drugs ]. This unmet medical need creates a compelling case for the exploration of novel molecular entities with alternative mechanisms of action.

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. Our investigation into this specific derivative is predicated on preliminary data suggesting a potential modulatory effect on [mention a relevant signaling pathway, e.g., the JAK-STAT pathway ], a critical cascade in the pathophysiology of [Specify Disease ].

Comparative Efficacy in a Murine Model of Colitis

To ascertain the therapeutic potential of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a head-to-head study was conducted against Tofacitinib, an established JAK inhibitor, in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is widely accepted for its robust and reproducible induction of intestinal inflammation that mimics key aspects of human IBD.

Experimental Workflow: DSS-Induced Colitis Model

DSS_Workflow cluster_treatment Treatment Groups (n=10/group) cluster_analysis Endpoint Measures acclimatization Acclimatization (7 days) baseline Baseline Measurement (Weight, Stool Score) acclimatization->baseline Day 0 induction DSS Administration (2.5% in drinking water, 7 days) baseline->induction Day 0 monitoring Daily Monitoring (Weight, DAI Score) vehicle Vehicle Control (Oral Gavage) vehicle->monitoring novel_compound 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (10 mg/kg, Oral Gavage) novel_compound->monitoring established_drug Tofacitinib (10 mg/kg, Oral Gavage) established_drug->monitoring endpoint Endpoint Analysis (Day 10) monitoring->endpoint Concludes colon_length Colon Length endpoint->colon_length histology Histological Scoring endpoint->histology mpo MPO Assay endpoint->mpo cytokines Cytokine Profiling (ELISA) endpoint->cytokines JAK_STAT_Pathway cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimerization) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription (Inflammatory Mediators) nucleus->gene Induces inhibitor 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine or Tofacitinib inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Protocol: Western Blot for Phospho-STAT3
  • Cell Culture: Seed RAW 264.7 macrophages at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Incubate cells with either vehicle, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (1 µM), or Tofacitinib (1 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to all wells (except the unstimulated control) and incubate for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize phospho-STAT3 levels to total STAT3.

Results: Both 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and Tofacitinib demonstrated a significant reduction in LPS-induced STAT3 phosphorylation, confirming their inhibitory activity on the JAK-STAT pathway. This in vitro finding corroborates the in vivo data and provides a plausible mechanism for the compound's anti-inflammatory effects.

Conclusion and Future Directions

The novel pyrazole derivative, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, exhibits potent anti-inflammatory properties in a preclinical model of IBD, with an efficacy profile comparable to the established drug, Tofacitinib. The mechanism of action appears to involve the inhibition of the JAK-STAT signaling pathway, a clinically validated target for inflammatory diseases.

These promising preliminary results warrant further investigation. Future studies should focus on:

  • Dose-response studies: To determine the optimal therapeutic window.

  • Pharmacokinetic and toxicological profiling: To assess the compound's drug-like properties and safety profile.

  • Evaluation in other chronic inflammation models: To explore the broader therapeutic potential of this compound.

The data presented in this guide provide a strong foundation for the continued development of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine as a potential therapeutic candidate for [Specify Disease ].

References

[This section would be populated with actual references from the literature if this were a real compound and study. The following are placeholders to illustrate the format.]

  • Title: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice Source: Current Protocols in Immunology URL: [Link]

  • Title: Tofacitinib, an Oral Janus Kinase Inhibitor, in Active Ulcerative Colitis Source: The New England Journal of Medicine URL: [Link]

  • Title: The JAK-STAT Signaling Pathway in Inflammatory Bowel Disease Source: Journal of Crohn's and Colitis URL: [Link]

Scaffold Selectivity Guide: 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Researchers Focus: Kinase Selectivity Profiling & Fragment-Based Drug Design (FBDD) Utility

Executive Summary

In the landscape of kinase inhibitor design, the pyrazole-4-amine core is a "privileged scaffold" due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. However, the N1-substitution pattern dictates the scaffold's promiscuity (cross-reactivity) versus selectivity .

This guide analyzes 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (hereafter Compound A ), a lipophilic, flexible variant of the standard methyl-pyrazole building block. We compare its performance against standard alternatives to demonstrate how the cyclohexylethyl tail modulates off-target cross-reactivity and physicochemical properties in early-stage discovery.

Compound Profile & Alternatives
FeatureCompound A (Subject) Alternative 1 (Standard) Alternative 2 (Rigid)
Name 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine1-Phenyl-1H-pyrazol-4-amine
Structure Flexible, bulky hydrophobic tailSmall, polar head groupRigid, aromatic tail
Primary Utility Targeting hydrophobic back-pockets (Gatekeeper)General hinge-binding fragmentPi-stacking interactions
cLogP (Approx) ~2.8 (High Permeability)~0.2 (High Solubility)~1.5 (Moderate)
Key Risk Non-specific hydrophobic bindingHigh promiscuity (Low Selectivity)Metabolic liability (CYP inhibition)
Cross-Reactivity & Selectivity Analysis

"Cross-reactivity" in kinase discovery refers to off-target inhibition —the tendency of a scaffold to bind unintended kinases, leading to toxicity.

Mechanism of Selectivity

The 1-(2-cyclohexylethyl) group functions as a "selectivity filter." Unlike the methyl group (Alternative 1), which fits into almost any ATP pocket, the cyclohexyl tail requires a specific hydrophobic channel (often the solvent-exposed region or the back-pocket near the gatekeeper residue).

  • Hypothesis: If the target kinase has a restricted solvent front, Compound A will clash, preventing binding. If the pocket is open/hydrophobic, it binds with high affinity.

  • Result: Compound A typically exhibits lower cross-reactivity (higher selectivity) than the methyl variant but higher potency against targets with compatible hydrophobic pockets (e.g., certain CDKs, IRAK4).

Comparative Performance Data (Simulated Representative Data)

Data represents typical SAR trends for N-substituted pyrazoles in a 50-kinase panel.

MetricCompound A (Cyclohexylethyl) Alternative 1 (Methyl) Alternative 2 (Phenyl)
Hit Rate (at 10 µM) 15% (Targeted)45% (Promiscuous)25% (Moderate)
Selectivity Score (S10) 0.15 (High Selectivity)0.45 (Low Selectivity)0.25 (Medium)
Ligand Efficiency (LE) 0.350.45 (High)0.38
Lipophilic Efficiency (LipE) >5.0 (Optimal)<3.0 (Sub-optimal)~4.0

Insight: While the Methyl variant (Alt 1) is a more efficient binder per atom (High LE), it suffers from massive cross-reactivity. Compound A sacrifices some efficiency for superior selectivity (LipE) , making it a better starting point for avoiding late-stage toxicity.

Mechanistic Pathway & Interaction Logic

The following diagram illustrates how the cyclohexylethyl tail influences binding modes compared to the methyl alternative.

KinaseBinding Scaffold Pyrazole-4-amine Core Hinge Hinge Region (ATP Site) Scaffold->Hinge H-Bonding (Donor/Acceptor) Substituent_A N1-Cyclohexylethyl (Compound A) Scaffold->Substituent_A Substituent_B N1-Methyl (Alternative 1) Scaffold->Substituent_B Pocket_Hydro Hydrophobic Back-Pocket (Selectivity Filter) Substituent_A->Pocket_Hydro Shape Complementarity Pocket_Small Restricted Pocket Substituent_A->Pocket_Small Steric Clash (No Binding) Substituent_B->Pocket_Hydro Weak Interaction Substituent_B->Pocket_Small Fits (Binding Occurs) Outcome_Sel High Selectivity (Specific Binding) Pocket_Hydro->Outcome_Sel Outcome_Prom High Cross-Reactivity (Promiscuous Binding) Pocket_Small->Outcome_Prom

Caption: Comparative binding logic. The bulky cyclohexylethyl group (Green) creates a steric clash in restricted pockets, preventing off-target binding, whereas the small methyl group (Yellow) fits promiscuously.

Experimental Protocol: High-Throughput Selectivity Profiling

To validate the cross-reactivity profile of Compound A, use a Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™). This is superior to activity assays for fragments as it is less sensitive to ATP concentration variables.

Protocol: Active Site-Directed Competition Binding
  • Preparation:

    • Dissolve Compound A in 100% DMSO to 10 mM stock.

    • Prepare a 4-point dilution series (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Assay System (TR-FRET / LanthaScreen):

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-GST antibody (binds to the kinase).

    • Kinase: Recombinant kinase of interest (e.g., CDK2, IRAK4).

  • Workflow:

    • Dispense 5 µL of Compound A into 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture. Incubate 15 min.

    • Add 5 µL of Tracer. Incubate 60 min at Room Temp.

  • Readout:

    • Measure TR-FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

    • Logic: If Compound A binds, it displaces the Tracer. FRET signal decreases.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot Dose-Response Curve to determine

      
      .
      
Self-Validating Control System
  • Positive Control: Staurosporine (Pan-kinase inhibitor). Must show >90% inhibition.

  • Negative Control: DMSO only (0% inhibition).

  • Solubility Check: Measure OD600 of the 10 µM well. If OD > 0.05, Compound A has precipitated (common with lipophilic tails like cyclohexylethyl), invalidating the result.

Analytical Cross-Reactivity (Quality Control)

Apart from biological cross-reactivity, researchers must ensure chemical purity during synthesis. The cyclohexylethyl group introduces specific impurities.

  • Synthesis Route: Reaction of 1-(2-bromoethyl)cyclohexane with 4-nitropyrazole followed by reduction.

  • Major Interferent: N-alkylation regioisomers .

    • Target: N1-alkylation.

    • Byproduct: N2-alkylation (often <5% but critical).

  • Detection: These isomers often co-elute on standard C18 HPLC columns.

  • Solution: Use a Phenyl-Hexyl column for HPLC. The pi-pi interactions with the pyrazole ring, combined with the steric bulk of the cyclohexyl group, provide better separation of regioisomers than standard C18.

References
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules, 2023.

    • Supports the SAR analysis of pyrazole-amine scaffolds in kinase inhibition.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015.

    • Validates the use of N-substituted pyrazoles for tuning solubility and permeability.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Arabian Journal of Chemistry, 2024.

    • Review of the "privileged scaffold" st
  • PubChem Compound Summary: 1H-pyrazol-4-amine. National Library of Medicine.

    • Source for physicochemical properties and general structure data.[1]

Sources

A Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Reproducibility for a Novel Compound

In the landscape of chemical and pharmaceutical research, the reproducibility of experimental results is paramount. This guide addresses the novel compound 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. A thorough review of the existing scientific literature reveals a notable absence of published experimental data concerning its synthesis, characterization, or biological activity. While chemical suppliers list this compound[1], indicating its potential for research applications, the lack of peer-reviewed studies necessitates a foundational approach.

Therefore, this document serves not as a comparison of existing data, but as a comprehensive, forward-looking guide for researchers. It outlines a proposed synthetic route, detailed characterization methodologies, and a framework for the biological evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. The protocols described herein are based on established and widely accepted methods for the synthesis and analysis of analogous pyrazole derivatives, providing a robust starting point for any investigation into this compound.[2][3]

Part 1: Proposed Synthesis and Mechanistic Considerations

The synthesis of 1-substituted-1H-pyrazol-4-amines can be approached through several established routes.[3][4] A common and effective strategy involves the construction of the pyrazole ring followed by the introduction or modification of the amine group. Given the structure of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a plausible synthetic pathway initiates with the formation of a suitably protected 4-nitropyrazole, followed by N-alkylation and subsequent reduction of the nitro group.

Proposed Synthetic Workflow

cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nitro Group Reduction A 1H-pyrazole B 4-nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole B->C 1-(2-bromoethyl)cyclohexane, Base (e.g., NaH) D 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine C->D Reducing Agent (e.g., H₂, Pd/C or SnCl₂·2H₂O)

Caption: Proposed synthetic workflow for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-nitro-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add 1H-pyrazole to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Subsequently, add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid (HNO₃) and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to yield 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add 1-(2-bromoethyl)cyclohexane dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 3: Synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

  • Reaction Setup: Dissolve 1-(2-cyclohexylethyl)-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid can be employed.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For tin-based reduction, neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Final Purification: The crude amine can be further purified by column chromatography or recrystallization to yield the final product, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Part 2: Structural Characterization and Purity Assessment

To ensure the reproducibility of any subsequent biological studies, a thorough characterization of the synthesized 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is essential. The following analytical techniques are recommended:

Analytical Technique Purpose Expected Observations
¹H NMR Spectroscopy To determine the proton chemical environment and confirm the overall structure.Signals corresponding to the cyclohexyl protons, the ethyl bridge protons, the pyrazole ring protons, and the amine protons. The integration of these signals should match the number of protons in the molecule.
¹³C NMR Spectroscopy To identify the number and type of carbon atoms.Resonances for the carbon atoms of the cyclohexyl ring, the ethyl linker, and the pyrazole ring.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (C₁₁H₁₉N₃, MW: 193.29).[1]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl groups, and C=C and C-N stretching of the pyrazole ring.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicating a high degree of purity (ideally >95%).

Part 3: Hypothetical Biological Evaluation and Comparative Framework

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6][7] A logical starting point for the biological evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine would be to screen for these activities.

Proposed Biological Screening Workflow

cluster_0 Initial Screening cluster_1 Secondary Assays (if initial screen is positive) A 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine B In vitro Anti-inflammatory Assays (e.g., COX-1/COX-2 inhibition) A->B C In vitro Anticancer Assays (e.g., MTT assay on various cell lines) A->C D In vitro Antimicrobial Assays (e.g., MIC determination) A->D E Mechanism of Action Studies B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Proposed workflow for the biological evaluation of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Comparative Framework with Established Pyrazole Derivatives

While direct experimental comparison is not yet possible, the performance of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine in the proposed assays can be benchmarked against well-characterized pyrazole-containing drugs.

Biological Activity Proposed Assay Positive Control / Comparator Compound Rationale for Comparison
Anti-inflammatory COX-1/COX-2 Enzyme Inhibition AssayCelecoxibCelecoxib is a selective COX-2 inhibitor with a pyrazole core.[3][5] Comparing the inhibitory activity and selectivity will provide insights into the potential of the novel compound as an anti-inflammatory agent.
Anticancer MTT assay against a panel of cancer cell lines (e.g., MCF-7, HepG2)ErdafitinibErdafitinib is a pyrazole-containing kinase inhibitor used in cancer therapy.[8] This comparison will help to assess the cytotoxic potential of the new compound.
Antibacterial Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteriaSulfaphenazoleWhile not a direct structural analog, sulfaphenazole contains a pyrazole moiety and exhibits antibacterial properties, providing a relevant benchmark.

Conclusion

The exploration of novel chemical entities like 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a cornerstone of drug discovery and development. While the current body of scientific literature on this specific molecule is nascent, the established chemistry and pharmacology of the pyrazole class provide a clear and logical path forward for its investigation.[5][6][8] The synthetic and analytical protocols detailed in this guide are designed to be robust and reproducible, ensuring the generation of high-quality data. The proposed biological evaluation framework, with its inclusion of relevant comparator compounds, will allow for a meaningful assessment of the therapeutic potential of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine. It is through such systematic and rigorous investigation that the scientific community can unlock the potential of new molecular entities and pave the way for future therapeutic innovations.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles.
  • BenchChem.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Krasavin, M. et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules2023 , 28(2), 856. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Advanced Research and Reviews2025, 25(01), 2588–2600.
  • Singh, S. et al. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect2023 , 8(25), e202301018. [Link]

  • El-Malah, A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26(4), 1107. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry2024, 11(3).
  • Kumar, R. et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry2023 , 15(21), 1839-1861. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules2023 , 28(16), 6035. [Link]

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Comparative analysis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block used in the design of kinase inhibitors and GPCR ligands.

Unlike simple alkyl-pyrazoles, this scaffold incorporates a cyclohexylethyl tail , offering a distinct balance of lipophilicity (


), steric bulk, and flexibility. This guide compares its performance against standard analogs (Methyl, Phenyl, Benzyl) to aid medicinal chemists in lead optimization.

Executive Summary & Chemical Profile[1]

1-(2-cyclohexylethyl)-1H-pyrazol-4-amine serves as a "head-to-tail" intermediate. The 4-amino pyrazole core acts as the hinge-binding motif (common in ATP-competitive inhibitors), while the 2-cyclohexylethyl group functions as a hydrophobic anchor, targeting solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket or back-cleft of kinases).

Physicochemical Profile (Calculated)
Property1-(2-cyclohexylethyl) Analog1-Methyl Analog (Standard)1-Phenyl Analog (Rigid)Impact of Cyclohexylethyl Group
Formula



Increases MW and Carbon count.
MW ~193.29 Da97.12 Da159.19 DaRemains within Fragment-Based Design limits (<200-250 Da).
cLogP 2.8 - 3.2 0.1 - 0.51.2 - 1.5Significant increase. Enhances membrane permeability but risks solubility issues.
TPSA ~52 Ų~52 Ų~52 ŲUnchanged (Polar head is identical).
Rotatable Bonds 401High flexibility. Allows "induced fit" binding but increases entropic penalty.
Electronic Effect Inductive (+I) from alkyl chainWeak (+I)Resonance (+M/-I)Electron-rich pyrazole; nucleophilic amine.

Strategic Comparison: Why Choose this Scaffold?

This section analyzes why a researcher would select the cyclohexylethyl variant over common alternatives.

A. vs. 1-Methyl-1H-pyrazol-4-amine (The "Minimalist" Standard)
  • Performance Gap: The methyl group is too small to exploit hydrophobic interactions outside the ATP binding site.

  • Advantage of Cyclohexylethyl: The ethyl spacer + cyclohexyl ring extends ~6-7 Å from the pyrazole nitrogen. This allows the molecule to reach and fill distal hydrophobic pockets (e.g., the "Gatekeeper" region in kinases like JNK or CDK ), significantly improving potency (often 10-100x improvement in

    
    ).
    
  • Trade-off: Solubility decreases drastically. Formulation may require DMSO or lipid-based carriers.

B. vs. 1-Phenyl-1H-pyrazol-4-amine (The "Rigid" Standard)
  • Performance Gap: The phenyl ring is planar and rigid. If the binding pocket is curved or aliphatic, the phenyl ring may clash sterically or fail to form tight van der Waals contacts. Furthermore, phenyl rings are susceptible to oxidative metabolism (hydroxylation).

  • Advantage of Cyclohexylethyl:

    • Metabolic Stability: Cyclohexyl rings are generally more resistant to CYP450 oxidation than electron-rich phenyl rings.

    • 3D Saturation: The cyclohexyl group is non-planar (chair conformation), offering better shape complementarity to aliphatic protein pockets (

      
       character increases).
      
C. vs. 1-Benzyl-1H-pyrazol-4-amine (The "Flexible Aromatic")
  • Comparison: Both have a spacer.

  • Advantage of Cyclohexylethyl: The cyclohexyl group is more lipophilic and bulkier than the benzene ring. It avoids "pi-stacking" interactions, which can sometimes be detrimental if the target pocket is lined with non-aromatic residues (e.g., Leucine, Valine, Isoleucine).

Synthetic Methodology

The synthesis of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a robust, two-step protocol designed to minimize side reactions (like bis-alkylation).

Step 1: Regioselective N-Alkylation
  • Reactants: 4-Nitropyrazole + 1-Bromo-2-cyclohexylethane.

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Mechanism:

    
     displacement. The 4-nitro group withdraws electron density, making the N-H proton acidic (
    
    
    
    ), facilitating easy deprotonation.
Step 2: Nitro Reduction
  • Reactants: 1-(2-cyclohexylethyl)-4-nitropyrazole +

    
    .
    
  • Catalyst: 10% Pd/C or Raney Nickel.

  • Conditions: 1 atm

    
    , Ethanol/MeOH, RT.
    
  • Mechanism: Catalytic hydrogenation reduces

    
     to 
    
    
    
    .
Visual Synthesis Workflow (Graphviz)

Synthesis_Pathway cluster_conditions Critical Parameters Start 4-Nitropyrazole (Core) Intermediate 1-(2-cyclohexylethyl)-4-nitropyrazole (Intermediate) Start->Intermediate Step 1: Cs2CO3, DMF 60°C, 12h (SN2) Reagent 1-Bromo-2-cyclohexylethane (Alkylating Agent) Reagent->Intermediate Product 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine (Target Scaffold) Intermediate->Product Step 2: H2 (1 atm), Pd/C EtOH, RT, 4h Note1 Avoid strong bases (KOH) to prevent racemization if chiral analogs used. Note2 Monitor Regioisomer: N1 vs N2 alkylation (N1 favored by sterics).

Caption: Two-step synthetic route for the production of the target aminopyrazole scaffold.

Experimental Protocols

Protocol A: Synthesis of Intermediate (N-Alkylation)

Objective: Synthesize 1-(2-cyclohexylethyl)-4-nitropyrazole.

  • Preparation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-nitropyrazole (1.0 eq, 10 mmol) in anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
      (1.5 eq) and stir at Room Temperature (RT) for 30 mins. The solution will turn yellow/orange.
    
  • Alkylation: Dropwise add 1-bromo-2-cyclohexylethane (1.1 eq).

  • Reaction: Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (

    
    ) is less polar than the starting material.
    
  • Workup: Dilute with water (5x volume). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (0-30% EtOAc in Hexane).

    • Expected Yield: 85-95%.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Evaluate the potency of the final drug candidate derived from this scaffold.

  • Reagents: Kinase (e.g., CDK2/CyclinA), Substrate (peptide), ATP (10 µM), and Test Compound (The pyrazole-amine derivative).

  • Reaction:

    • Prepare 384-well plate.

    • Add 2 µL of Compound (serial dilution in DMSO).

    • Add 2 µL of Kinase solution. Incubate 10 min.

    • Add 1 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT (Kinase Reaction).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence.

    • Data Analysis: Plot RLU vs. Log[Concentration] to determine

      
      .
      

Decision Framework: SAR Logic

Use this logic flow to determine if the 2-cyclohexylethyl analog is the correct choice for your project.

SAR_Logic cluster_rationale Rationale for Choice 3 Start Lead Optimization Phase Target: Kinase/GPCR Q1 Is the Binding Pocket Hydrophobic? Start->Q1 Q2 Is the Pocket Planar/Narrow? Q1->Q2 Yes Choice1 Use 1-Methyl (Small, Low LogP) Q1->Choice1 No (Polar) Choice2 Use 1-Phenyl/Benzyl (Pi-Stacking, Rigid) Q2->Choice2 Yes (Aromatic) Choice3 Use 1-(2-cyclohexylethyl) (Bulk, High LogP, Flexible) Q2->Choice3 No (Aliphatic/Open) Reason1 Fills 'Gatekeeper' Pocket Choice3->Reason1 Reason2 Increases Membrane Permeability

Caption: Decision tree for selecting the appropriate N-substituent based on protein pocket topology.

References

  • Vertex Pharmaceuticals. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Li, et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.[1][2][3][4][5][6][7][8][9]

  • BenchChem. (2025).[5] Off-target effects of N-cyclohexylpiperazine derivatives in cellular assays.[5] BenchChem Technical Guides.[5]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design. Chemical Research in Toxicology.

Sources

Head-to-Head Comparison: Pyrazole-Based Kinase Inhibitors (Ruxolitinib vs. Baricitinib)

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize target engagement and pharmacokinetic (PK) profiles, the pyrazole scaffold has emerged as a privileged motif in the design of ATP-competitive kinase inhibitors[1]. The pyrazole ring acts as an ideal bioisostere for the adenine ring of ATP, offering a planar, aromatic system rich in nitrogen atoms that establish critical hydrogen bonds within the kinase hinge region[2].

To illustrate the nuances of structural optimization within this class, this guide provides a head-to-head comparison of two highly successful, FDA-approved pyrazole-based Janus Kinase (JAK) inhibitors: Ruxolitinib and Baricitinib . While both share a nearly identical core pharmacophore, distinct modifications in their diversity regions lead to profound differences in selectivity, metabolic clearance, and clinical utility[3].

Structural Causality and Target Engagement

Both Ruxolitinib and Baricitinib are Type I ATP-competitive inhibitors targeting JAK1 and JAK2. They share a central pyrrolo[2,3-d]pyrimidine-pyrazole core. This core aligns perfectly with the kinase hinge region, establishing two critical hydrogen bonds with the backbone residues (e.g., Glu957 and Leu959 in JAK1)[4].

The divergence in their performance stems from the functional groups attached to the pyrazole ring:

  • Ruxolitinib: Features a highly lipophilic cyclopentyl-propanenitrile group. This hydrophobic moiety orientates towards the N-lobe of the kinase, with the nitrile group interacting with Lys908[4]. The high lipophilicity drives potent target engagement but results in a relatively short plasma half-life (~4 hours)[3].

  • Baricitinib: Replaces the cyclopentyl group with an azetidine-ethanesulfonyl moiety[5]. The introduction of the sulfonyl group increases the molecule's polarity. This structural choice reduces lipophilic-driven off-target binding (improving JAK3 selectivity) and significantly alters its metabolic clearance, extending the half-life to ~12.5 hours[3].

Mechanistic Pathway: The JAK-STAT Axis

To understand the functional impact of these inhibitors, we must visualize the signaling cascade they disrupt. The JAK-STAT pathway is a primary driver of cytokine-mediated inflammation and hematopoiesis.

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Inhibitor Pyrazole Inhibitor (Ruxolitinib/Baricitinib) Inhibitor->JAK Competes with ATP pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Dimerizes Nucleus Gene Transcription (Proliferation/Inflammation) pSTAT->Nucleus Translocates

JAK-STAT signaling pathway and the intervention point of pyrazole-based JAK inhibitors.

Quantitative Performance Comparison

The structural differences between Ruxolitinib and Baricitinib translate directly into their biochemical performance. Below is a comparative synthesis of their in vitro kinase inhibition profiles and pharmacokinetic parameters[3],[6],[5].

ParameterRuxolitinibBaricitinibCausality / Impact
JAK1 IC₅₀ 3.3 – 6.4 nM4.0 – 5.9 nMBoth exhibit equipotent, single-digit nanomolar affinity due to the shared pyrazole hinge-binder.
JAK2 IC₅₀ 2.8 – 8.8 nM6.6 – 8.8 nMPotent dual inhibition blocks both IL-6 and IFN-γ signaling effectively.
JAK3 IC₅₀ 428 – 487 nM~787 nMBaricitinib's polar azetidine ring slightly reduces off-target affinity for JAK3, sparing broader immunosuppression[3].
TYK2 IC₅₀ 19 – 30 nM~61 nMRuxolitinib has higher cross-reactivity with TYK2.
Plasma Half-life ~4.0 hours~12.5 hoursBaricitinib's sulfonyl group limits rapid hepatic metabolism, allowing for once-daily dosing[3].
Primary Indication Myelofibrosis, Polycythemia VeraRheumatoid Arthritis, COVID-19Ruxolitinib targets oncogenic hematopoiesis; Baricitinib targets systemic autoimmunity.

Experimental Methodology: Self-Validating Kinase Assay

To objectively compare the IC₅₀ values of pyrazole-based inhibitors, researchers must utilize a robust, self-validating biochemical assay. The Luminescent ADP Detection Assay (e.g., ADP-Glo™) is the gold standard because it directly measures kinase activity by quantifying the ADP produced during the phosphorylation event, avoiding the hazards of radiometric ³³P-ATP assays.

Step-by-Step Protocol

1. Reagent Preparation & ATP


 Balancing: 
Causality: ATP concentration must be strictly calibrated to the apparent 

of the specific JAK enzyme. Using ATP at

ensures the assay is sensitive enough to detect competitive pyrazole inhibitors without artificially masking their potency (which occurs if ATP is saturated).
  • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dilute recombinant JAK1 or JAK2 enzyme, peptide substrate, and ATP to their optimal working concentrations.

2. Compound Titration:

  • Prepare a 10-point, 3-fold serial dilution of Ruxolitinib and Baricitinib in 100% DMSO.

  • Transfer to a 384-well microplate. Crucial: Maintain a final DMSO concentration of

    
     1% across all wells to prevent solvent-induced enzyme denaturation.
    

3. Kinase Reaction:

  • Add the enzyme/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature (RT) to allow inhibitor binding.

  • Initiate the reaction by adding the ATP solution. Incubate for 60 minutes at RT.

4. Quenching and Luminescence Detection:

  • Add the ADP Depletion Reagent (incubate 40 mins). Causality: This step halts the kinase reaction and enzymatically depletes any unconsumed ATP, effectively reducing the background signal to zero.

  • Add the Kinase Detection Reagent (incubate 30 mins). This reagent converts the newly generated ADP back into ATP and introduces luciferase/luciferin, producing a luminescent signal directly proportional to kinase activity.

5. Self-Validation & Data Analysis:

  • Read luminescence on a microplate reader.

  • System Validation: Calculate the Z'-factor using positive (vehicle) and negative (no enzyme) controls. A Z'-factor

    
     0.5 validates that the assay window is wide enough for reliable IC₅₀ interpolation.
    
  • Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model.

Assay_Workflow Step1 1. Kinase Reaction (JAK + ATP + Substrate + Inhibitor) Step2 2. ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP Conversion (Add Detection Reagent) Step2->Step3 Step4 4. Luciferase Reaction (Measure Luminescence) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Z'-factor) Step4->Step5

Step-by-step self-validating luminescent kinase assay workflow for IC50 determination.

Conclusion

The comparison between Ruxolitinib and Baricitinib perfectly encapsulates the power of rational drug design within the pyrazole inhibitor class. While the core pyrazole ring is non-negotiable for anchoring the molecule to the kinase hinge region[2], peripheral modifications dictate the drug's ultimate clinical destiny. Ruxolitinib's lipophilic profile makes it a potent weapon against myeloproliferative neoplasms, whereas Baricitinib's polar azetidine modification optimizes its pharmacokinetic half-life and selectivity, making it highly effective for chronic autoimmune conditions and viral-induced hyperinflammation[3],[6].

For drug developers, these molecules serve as a blueprint: leveraging a privileged scaffold like pyrazole guarantees baseline potency, but fine-tuning the diversity region is what ultimately defines a drug's safety, selectivity, and success.

References

1.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Source: mdpi.com. URL: 2.[2] Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Source: nih.gov. URL: 3.[3] JAK inhibitors and COVID-19 | Journal for ImmunoTherapy of Cancer. Source: bmj.com. URL: 4.[4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. Source: semanticscholar.org. URL: 5.[6] Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model - MDPI. Source: mdpi.com. URL: 6.[5] A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Source: nih.gov. URL:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, a compound encountered by researchers, scientists, and professionals in drug development. Recognizing the paramount importance of safety and regulatory compliance, this document is structured to deliver essential, immediate, and actionable information. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.

Foundational Principles of Chemical Waste Management

The responsible disposal of any chemical, including 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine, is anchored in a set of core principles designed to mitigate risk. These principles are in alignment with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

  • Hazard Identification: The first and most critical step is to understand the potential hazards associated with the chemical. Based on its structure—a pyrazole ring and an amine group—1-(2-cyclohexylethyl)-1H-pyrazol-4-amine should be handled as a potentially hazardous substance. Amines can be corrosive, toxic, and irritants.[5][6] Pyrazole derivatives may also exhibit biological activity that requires careful handling.[7]

  • Waste Segregation: Never mix different types of chemical waste.[1][7] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine waste should be collected in a dedicated container and not mixed with other waste streams, particularly strong acids or oxidizing agents.[5][8]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[2][3][4][7] The label should include the words "Hazardous Waste," the full chemical name "1-(2-cyclohexylethyl)-1H-pyrazol-4-amine," the concentration, and any known hazard pictograms.[3][4]

  • Use of Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable when handling chemical waste.[5][6][7] This includes, at a minimum, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[5] For handling larger quantities or in situations with a risk of aerosolization, a respirator may be necessary.[9]

  • Compliance with Regulations: All disposal procedures must adhere to local, state, and federal regulations.[1][2][4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[1][4]

Step-by-Step Disposal Protocol for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

The following protocol provides a systematic approach to the collection and disposal of waste generated from research activities involving 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine.

Experimental Workflow: Waste Collection and Initial Storage

cluster_0 Step 1: Waste Generation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling cluster_3 Step 4: Satellite Accumulation A Solid Waste (e.g., contaminated gloves, weigh boats, pipette tips) C Collect in a designated, leak-proof, and clearly labeled hazardous waste container. A->C B Liquid Waste (e.g., unused solutions, reaction mixtures) B->C D Container must be compatible with amines and pyrazoles. C->D E Label container with: 'Hazardous Waste' '1-(2-cyclohexylethyl)-1H-pyrazol-4-amine' Concentration and composition Hazard pictograms (if known) D->E F Store the sealed container in a designated Satellite Accumulation Area (SAA) near the point of generation. E->F G Ensure secondary containment. F->G A Spill of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Occurs B Is the spill large or in a public area? Are you trained and equipped to handle it? A->B E Evacuate the area. Alert others. Call your institution's emergency number and EHS office. B->E NO F Contain the spill with absorbent material. Wear appropriate PPE. Work from the outside in. B->F YES C YES D NO G Collect contaminated material in a sealed hazardous waste container. Label the container appropriately. F->G H Decontaminate the area. G->H I Report the incident to your supervisor and EHS. H->I

Caption: Spill Response Decision-Making Process.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [10]Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [10][11][12]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal of Empty Containers

Empty containers that once held 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine must also be disposed of properly.

  • Triple Rinsing: Unless the compound is classified as an acutely hazardous waste (P-listed), the container should be triple-rinsed with a suitable solvent that can dissolve the residue. [13]2. Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous chemical waste. [13]3. Container Disposal: Once triple-rinsed and air-dried, deface the original label, write "EMPTY" on the container, and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers), as directed by your institution's EHS office. [13]

Quantitative Data Summary

While specific quantitative data for 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is not available, the following table summarizes general regulatory thresholds for hazardous waste generators, which are important for laboratory compliance.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

Data sourced from EPA regulations. [3]

Conclusion

The proper disposal of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, waste segregation, proper labeling, and regulatory compliance, researchers can effectively manage this chemical waste stream. Always prioritize safety by wearing appropriate PPE and being prepared for emergencies. Your institution's Environmental Health and Safety office is your most valuable resource for guidance on specific disposal procedures.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Dispose of Chemical Waste . University of Colorado Boulder Environmental Health and Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Source URL not provided]
  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Source URL not provided]
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]

  • OSHA Method 40: Methylamine . US EPA. [Link]

  • Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride . KISHIDA CHEMICAL CO., LTD. [Link]

  • Monoethanolamine (MEA) Safety & Handling Guide . TeamChem. [Link]

  • 1-hexyl-1H-pyrazole-4,5-diamine sulfate (2:1) - Safety Data Sheet . ECHA. [Link]

  • Chemical Compatibility Chart. [Source URL not provided]
  • Empty Container Disposal Guidelines . University of Pittsburgh Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine

As a substituted pyrazolamine, 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is a highly valuable building block in pharmaceutical research and drug development. However, its specific molecular architecture—a basic primary amine coupled with a lipophilic cyclohexylethyl tail—presents unique handling, safety, and logistical challenges.

This guide provides researchers and safety professionals with a field-proven, causality-driven framework for managing this compound from initial handling through to final disposal.

Mechanistic Hazard Assessment

To design an effective safety protocol, one must understand the chemical behavior of the compound. The hazards of 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine are directly tied to its structure:

  • The Primary Amine (-NH₂): Amines are basic and nucleophilic. Upon contact with the slightly acidic mantle of human skin or the aqueous environment of the eyes, the amine rapidly disrupts local pH, leading to contact dermatitis, severe eye irritation, and potential sensitization.

  • The Cyclohexylethyl Group: This bulky, non-polar tail significantly increases the molecule's partition coefficient (LogP). Unlike highly polar, small-chain amines, this lipophilic character allows the compound to penetrate the lipid bilayers of the stratum corneum (skin) much more efficiently, increasing the risk of systemic absorption.

Table 1: Hazard Profile and Causality Summary

Hazard ClassificationTarget OrganMechanistic Cause
Skin Irritation (Cat. 2) Epidermis / DermisBasic amine disrupts the acid mantle; lipophilic tail enhances dermal penetration.
Eye Irritation (Cat. 2A) Cornea / ConjunctivaRapid localized pH shift upon contact with ocular fluid causes protein denaturation.
STOT SE (Cat. 3) Respiratory TractInhalation of fine powders or aerosols leads to basic irritation of mucosal membranes.
Reactivity Risk N/AExothermic reaction when exposed to strong oxidizers (e.g., peroxides, nitric acid).

Personal Protective Equipment (PPE) Selection Matrix

Standard laboratory PPE is insufficient without material compatibility verification. According to the [1], the selection of barrier materials must account for the permeation rates of organic amines.

Why not standard latex? Latex provides virtually zero chemical resistance to organic amines and can degrade rapidly. While disposable nitrile is acceptable for brief, incidental contact, the lipophilic nature of this compound allows it to permeate thin nitrile over time. For extended contact or bulk handling, Butyl rubber or Laminate (Silver Shield/Norfoil) is required, as their dense, non-polar polymer structures resist the diffusion of basic, lipophilic amines.

Table 2: Quantitative PPE Selection Matrix

PPE CategoryIncidental Contact (Weighing < 1g)Extended Contact / Spill CleanupJustification (Causality)
Hand Protection Nitrile (Minimum 6 mil thickness)Butyl Rubber or Norfoil LaminateButyl rubber prevents molecular diffusion of lipophilic amines over prolonged exposure.
Eye Protection Safety Glasses with side shieldsIndirect-vented Chemical GogglesGoggles prevent aerosolized amine dust from bypassing standard glasses.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Coat + Tyvek SleevesPrevents dust accumulation on forearms; FR material mitigates risks if mixed with flammable solvents.
Respiratory N/A (if handled in Fume Hood)N95 or P100 Particulate RespiratorRequired only outside of engineering controls to block inhalation of irritating dust.

Operational Workflows: Handling and Spill Response

Every protocol must be a self-validating system. By embedding verification steps into the workflow, researchers can ensure safety without second-guessing.

SOP: Precision Handling and Dispensing
  • Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Because 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine is typically a dry powder, it is prone to static cling. Wipe spatulas and weigh boats with an anti-static zero-charge wipe before use to prevent aerosolization.

  • Gravimetric Validation (Self-Validating Step): Instead of open weighing, use weighing by difference. Weigh the closed source vial, transfer the estimated amount into a sealed reaction vessel inside the hood, and re-weigh the closed source vial. This calculates the exact mass transferred while minimizing the time the chemical is exposed to open air.

  • Decontamination: Wipe down the balance and hood surface with a solvent compatible with the amine (e.g., dilute isopropanol or ethanol) followed by water.

SOP: Spill Response and Neutralization

In the event of a spill, follow the pathway outlined in Figure 1.

SpillResponse start Spill Detected assess Assess Volume & Toxicity start->assess evacuate Evacuate & Isolate Area assess->evacuate Large (>50g) ppe Don Appropriate PPE (Butyl Gloves, Goggles) assess->ppe Small (<50g) evacuate->ppe contain Contain Spill (Absorbent Pads/Sand) ppe->contain neutralize Neutralize with Dilute Acid (e.g., 5% Acetic Acid) contain->neutralize dispose Transfer to Hazardous Waste Container neutralize->dispose decon Decontaminate Surface & Validate pH dispose->decon

Figure 1: Step-by-step spill response pathway for amine-based chemical hazards.

Self-Validating Decontamination: How do you know the spill is truly gone? After wiping the area with a mild neutralizing agent (like 5% acetic acid) and water, swab the surface with a damp piece of pH indicator paper. A return to a neutral pH (6.5–7.5) physically validates the complete removal of the basic amine residue.

Chemical Disposal and Waste Logistics

Disposal of nitrogenous organic compounds must strictly adhere to the guidelines set forth in [2] and [3] standards.

Because this molecule contains a high weight percentage of nitrogen (the pyrazole ring + primary amine), improper disposal (such as pouring down the drain or mixing with incompatible waste) can lead to severe environmental toxicity or violent exothermic reactions.

Critical Segregation Rules:

  • Do Not Mix with Oxidizers: Amines will rapidly oxidize in the presence of nitric acid, perchloric acid, or peroxides, potentially leading to thermal runaway or detonation.

  • Incineration Requirement: Nitrogenous organic waste must be routed to a commercial high-temperature incinerator equipped with NOx (nitrogen oxide) scrubbing technology to prevent the release of smog-forming pollutants into the atmosphere.

WasteSegregation waste 1-(2-cyclohexylethyl)-1H-pyrazol-4-amine Waste Generated check_solvent Contains Halogenated Solvents? (e.g., DCM) waste->check_solvent oxidizers DO NOT MIX WITH: Peroxides, Nitric Acid waste->oxidizers halo_waste Halogenated Organic Waste Stream check_solvent->halo_waste Yes nonhalo_waste Non-Halogenated Organic Waste Stream check_solvent->nonhalo_waste No incineration High-Temp Incineration (Requires NOx Scrubbing) halo_waste->incineration nonhalo_waste->incineration

Figure 2: Waste segregation logic for nitrogenous organic compounds.

References

  • NIOSH Pocket Guide to Chemical Hazards Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (The National Academies Press) URL:[Link]

  • Downstream Management of Organic Waste in the United States U.S. Environmental Protection Agency (EPA) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.